11beta,13-Dihydrolactucin
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,7,9,12-14,16-17H,3,5H2,1-2H3/t7-,9-,12+,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZZKRDEPZMPLJ-WLVQVHLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019932 | |
| Record name | 11β,13-dihydrolactucin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83117-63-9 | |
| Record name | 11β,13-dihydrolactucin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to 11β,13-Dihydrolactucin: From Natural Sources to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
11β,13-Dihydrolactucin, a sesquiterpene lactone predominantly found in chicory (Cichorium intybus L.), has emerged as a promising natural compound with significant therapeutic potential. This guide provides a comprehensive technical overview of 11β,13-dihydrolactucin, consolidating current knowledge on its chemical properties, natural occurrence, and biosynthesis. It further delves into its multifaceted pharmacological activities, with a particular focus on its well-documented anti-inflammatory and analgesic properties. This document aims to serve as a valuable resource for researchers by detailing its molecular mechanisms of action, providing established protocols for its extraction and purification, and presenting its analytical characterization data.
Chemical and Physical Properties
11β,13-Dihydrolactucin is a guaianolide-type sesquiterpene lactone. Its chemical structure is characterized by a hydrogenated 11,13-double bond compared to its precursor, lactucin.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₅ | [3] |
| Molecular Weight | 278.30 g/mol | [3] |
| CAS Number | 83117-63-9 | [3][4] |
| Appearance | White solid | [5] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] Poor solubility in water has been noted, which can be a consideration for formulation.[6] | [5][6] |
Chemical Structure:
(3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione[3]
Natural Occurrence and Biosynthesis
11β,13-Dihydrolactucin is a prominent secondary metabolite in plants of the Asteraceae family, most notably in chicory (Cichorium intybus L).[7][8] It is also found in other species such as Cichorium glandulosum and Launaea arborescens.[3] Within the plant, these sesquiterpene lactones are often present in their glycosylated or oxalated forms.[8][9]
The biosynthesis of guaianolide-type sesquiterpene lactones is understood to follow the acetate-mevalonate pathway, leading to the formation of farnesyl pyrophosphate (FPP). FPP is then cyclized to form the characteristic guaianolide skeleton. The conversion of lactucin to 11β,13-dihydrolactucin involves a formal hydrogenation across the 11,13-double bond.[1][2]
Pharmacological Profile
11β,13-Dihydrolactucin exhibits a range of biological activities, with its anti-inflammatory and analgesic effects being the most extensively studied.
Anti-inflammatory Activity
Recent studies have highlighted the significant anti-inflammatory potential of 11β,13-dihydrolactucin, making it a compound of interest for inflammatory conditions such as Inflammatory Bowel Disease (IBD).[10][11] Its anti-inflammatory effects are mediated through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.
Specifically, 11β,13-dihydrolactucin has been shown to:
-
Prevent the activation of the NF-κB and MAPK p38 signaling pathways.[10][11]
-
Decrease the release of the neutrophil-recruiting chemokine IL-8.[11]
-
Reduce the gene expression of pro-inflammatory cytokines IL-6 and TNF-α.[10][11]
-
Diminish the gene and protein expression of the inflammatory inducible enzymes iNOS and COX-2.[10][11]
-
Inhibit the calcineurin/NFAT pathway, with a reported IC50 of 2.35 µM for the reduction of calcineurin-responsive zinc finger-1 (Crz1) pathway activation in a yeast model.
Analgesic Activity
In vivo studies in mice have demonstrated the analgesic properties of 11β,13-dihydrolactucin. At doses of 15 and 30 mg/kg, it exhibited analgesic effects comparable to ibuprofen in the hot plate test. In the tail-flick test, a 30 mg/kg dose showed analgesic activity similar to 60 mg/kg of ibuprofen. Notably, unlike lactucin and lactucopicrin, 11β,13-dihydrolactucin does not appear to possess sedative properties.
Mechanism of Action
The anti-inflammatory effects of 11β,13-dihydrolactucin are attributed to its ability to interfere with key inflammatory signaling cascades.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. 11β,13-Dihydrolactucin has been shown to prevent the activation of this pathway.[10][11] While the precise molecular interaction is still under investigation for this specific molecule, sesquiterpene lactones are known to act as alkylating agents.[12] It is proposed that the α,β-unsaturated carbonyl group in their structure can covalently bind to nucleophilic residues, such as cysteine, on key signaling proteins.[12] In the context of NF-κB, this could involve the alkylation of the p65 subunit, thereby inhibiting its translocation to the nucleus and subsequent pro-inflammatory gene transcription.
Diagram 1: Proposed inhibition of the NF-κB signaling pathway by 11β,13-Dihydrolactucin.
Modulation of the MAPK p38 Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. 11β,13-Dihydrolactucin has been demonstrated to prevent the activation of MAPK p38.[10][11] Inhibition of this pathway contributes to the observed reduction in the production of pro-inflammatory cytokines.
Diagram 2: Modulation of the MAPK p38 signaling pathway by 11β,13-Dihydrolactucin.
Inhibition of the Calcineurin/NFAT Pathway
11β,13-Dihydrolactucin has been identified as an inhibitor of the calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway. This pathway is critical for T-cell activation and the production of cytokines. By inhibiting this pathway, 11β,13-dihydrolactucin can exert immunomodulatory effects. A study using a yeast-based reporter system, a model for the human calcineurin/NFAT pathway, demonstrated that 11β,13-dihydrolactucin reduced the activation of this pathway with an IC50 of 2.35 µM.
Experimental Protocols
Large-Scale Extraction and Purification from Cichorium intybus Roots
The following protocol is adapted from a published method for the large-scale isolation of 11β,13-dihydrolactucin and lactucin.[7][8][9] This process is designed to be simple, cost-effective, and utilizes a limited number of solvents.
Step 1: Maceration and Hydrolysis
-
Freeze-dry and powder the chicory roots.
-
Suspend the chicory root powder in ultra-pure water.
-
Macerate the suspension for 17 hours at 30°C. This step is crucial for favoring the hydrolysis of the conjugated forms of the sesquiterpene lactones into their free forms.[7][8][9]
Step 2: Liquid-Liquid Extraction
-
Centrifuge the macerated suspension to separate the solid material.
-
Collect the supernatant and perform a liquid-liquid extraction with ethyl acetate.
-
Separate the ethyl acetate phase, which now contains the sesquiterpene lactones.
Step 3: Chromatographic Purification
-
Concentrate the ethyl acetate extract under reduced pressure.
-
Subject the concentrated extract to reversed-phase flash column chromatography.
-
Elute with a suitable solvent gradient (e.g., acetonitrile/water) to separate 11β,13-dihydrolactucin from other compounds, including lactucin.
This three-step process has been shown to yield significant quantities of pure 11β,13-dihydrolactucin, with one study reporting the recovery of 642.3 ± 76.3 mg from 750 g of freeze-dried chicory root powder.[8][9]
Diagram 3: Workflow for the large-scale extraction and purification of 11β,13-Dihydrolactucin.
Analytical Characterization
For unequivocal identification and quality control, a combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) is a standard method for the analysis and quantification of 11β,13-dihydrolactucin in plant extracts and purified samples. A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular formula and for structural elucidation. The accurate mass of the protonated molecule [M+H]⁺ can be used to determine the elemental composition.[2] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure.
Expected High-Resolution Mass:
-
[M+H]⁺: 279.1227
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
Conclusion and Future Perspectives
11β,13-Dihydrolactucin stands out as a natural product with significant and well-documented anti-inflammatory and analgesic properties. Its ability to modulate multiple key signaling pathways, including NF-κB and MAPK p38, underscores its potential as a lead compound for the development of novel therapeutics for a range of inflammatory disorders. The availability of a scalable extraction and purification protocol facilitates further preclinical and clinical investigations.
Future research should focus on a more detailed elucidation of its molecular targets and the specific interactions within the signaling pathways. Further in vivo studies are warranted to establish its efficacy and safety profile in relevant disease models. Additionally, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs. The comprehensive data presented in this guide provides a solid foundation for researchers to advance the scientific understanding and potential therapeutic applications of this promising natural compound.
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11beta,13-Dihydrolactucin chemical structure and properties
An In-Depth Technical Guide on 11β,13-Dihydrolactucin: Structural Dynamics, Pharmacokinetics, and Therapeutic Potential
Executive Summary
Sesquiterpene lactones (STLs) represent a highly diverse class of plant secondary metabolites with profound pharmacological potential. Among them, 11β,13-Dihydrolactucin (11β,13-DHL) —a prominent guaianolide isolated primarily from Cichorium intybus (chicory) and Lactuca species—has emerged as a compelling candidate for anti-inflammatory and analgesic drug development[1],[2]. Unlike many traditional STLs that rely on an α-methylene-γ-lactone moiety to act as a Michael acceptor, 11β,13-DHL features a hydrogenated 11,13-bond[3]. This structural distinction fundamentally alters its reactivity, reducing indiscriminate covalent binding to cellular thiols while maintaining targeted modulation of the NFAT (Nuclear Factor of Activated T-cells) inflammatory pathway[4].
This whitepaper synthesizes the physicochemical properties, metabolic pathways, biological activities, and laboratory isolation protocols for 11β,13-DHL, providing a comprehensive resource for researchers and drug development professionals.
Molecular Identity and Physicochemical Properties
11β,13-Dihydrolactucin is a sesquiterpene lactone obtained by the formal hydrogenation across the 11,13-double bond of lactucin[3]. The saturation of this bond shifts the molecule's pharmacological profile, notably abolishing the sedative side effects observed in its parent compound, lactucin, while preserving its analgesic efficacy[2].
Table 1: Quantitative Physicochemical Data of 11β,13-Dihydrolactucin
| Property | Value / Description |
| IUPAC Name | (3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione[3] |
| CAS Number | 83117-63-9[1] |
| PubChem CID | 9970764[3] |
| Molecular Formula | C15H18O5[1] |
| Molecular Weight | 278.30 g/mol [3] |
| Topological Polar Surface Area (TPSA) | 83.8 Ų[3] |
| Solubility | Soluble in ethanol, methanol, chloroform, DMSO, and ethyl acetate[1],[4] |
| Storage Conditions | Powder: -20°C (3 years) or 4°C (2 years); In solvent: -80°C (6 months)[1] |
Pharmacokinetics and Gut Microbiota Metabolism
A critical challenge in the clinical translation of STLs is their pharmacokinetic profile. 11β,13-DHL exhibits relatively low oral bioavailability, necessitating an understanding of its metabolic journey through the human gastrointestinal tract[5].
When dietary sources of STLs (such as chicory juice) are ingested, the parent glycosides and complex esters (e.g., 11β,13-dihydrolactucopicrin) undergo rapid enzymatic cleavage by the gut microbiota[5]. The microbiota converts 11β,13-dihydrolactucopicrin directly into the aglycone 11β,13-DHL[5]. Following intestinal absorption, 11β,13-DHL is subjected to Phase II metabolism, predominantly forming glucuronide and sulfate conjugates before excretion[5].
Quantitative PK Data: In human trials following the ingestion of 48.77 μmol of chicory STLs, the peak serum concentration of total STLs reached 284.46 nmol/L at 1 hour, with a total recovery of 7.03% in blood, 1.13% in urine, and 43.76% in feces[5].
Figure 1: Pharmacokinetic and metabolic pathway of 11β,13-DHL in the human gut.
Biological Activities and Mechanisms of Action
Anti-Inflammatory Modulation via NFAT Pathway
11β,13-DHL demonstrates potent anti-inflammatory properties. In yeast reporter systems utilizing Calcineurin-responsive zinc finger (Crz1)—the yeast orthologue of human NFAT—11β,13-DHL was identified as the most potent STL, inhibiting up to 54% of Crz1 activation[4],[2].
-
Mechanistic Causality: By impairing the nuclear accumulation of Crz1/NFAT, 11β,13-DHL prevents the transcription of downstream pro-inflammatory cytokines[4]. Because it lacks the highly reactive α-methylene-γ-lactone group, its inhibition is likely driven by specific steric interactions with calcineurin or transport proteins rather than broad-spectrum covalent alkylation.
Analgesic Efficacy Without Sedation
In murine models of nociception (hot plate and tail-flick tests), 11β,13-DHL exhibited analgesic effects at doses of 15 and 30 mg/kg, comparable to 30-60 mg/kg of the standard NSAID ibuprofen[2].
-
Crucial Differentiation: While its parent compound lactucin and the ester lactucopicrin induce significant sedative effects in spontaneous locomotor activity tests, 11β,13-DHL shows no sedative properties [2]. This structural-activity relationship (SAR) highlights the 11,13-hydrogenation as a critical modification for developing non-sedating analgesics.
Antimicrobial Activity
11β,13-DHL has demonstrated promising antimicrobial efficacy against Pseudomonas aeruginosa and five different strains of Candida[6]. This positions the compound as a dual-action therapeutic capable of addressing infection-driven inflammation.
Laboratory Workflows: Isolation and Validation
To ensure high scientific integrity, the extraction and validation of 11β,13-DHL must utilize a self-validating chromatographic system. The following protocol details a scalable, three-step isolation process from Cichorium intybus roots[6],[7].
Protocol 1: Extraction and Purification of 11β,13-DHL
Objective: Isolate >95% pure 11β,13-DHL from lyophilized chicory roots.
-
Primary Solvent Extraction:
-
Step: Macerate 1 kg of lyophilized, milled C. intybus roots in a mixture of methanol and water (80:20 v/v) for 48 hours at room temperature. Filter and concentrate under reduced pressure. Partition the aqueous residue with n-butanol.
-
Causality: The n-butanol phase selectively enriches medium-polarity sesquiterpene lactones while leaving highly polar sugars and tannins in the aqueous phase[7].
-
-
Multilayer Countercurrent Chromatography (MLCCC):
-
Step: Inject the n-butanol extract into an MLCCC system using a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water).
-
Causality: MLCCC operates without a solid stationary phase, preventing the irreversible adsorption or degradation of sensitive STLs, ensuring high recovery rates of the crude lactone fraction[7].
-
-
Reverse-Phase Flash Chromatography:
-
Step: Load the enriched fraction onto a C18 flash column (e.g., 15 µm particle size). Elute using a gradient of Water (A) and Acetonitrile (B), both containing 0.1% (v/v) formic acid. Gradient: 1% B to 10% B over 11 min, up to 37% B at 43 min[6].
-
Causality: The addition of 0.1% formic acid suppresses the ionization of the hydroxyl groups on the guaianolide skeleton, preventing peak tailing and ensuring sharp, reproducible resolution between 11β,13-DHL and its structurally similar analogues (like lactucin)[6].
-
-
Self-Validation & Quality Control (QC):
-
Step: Analyze the isolated fraction via LC-HRMS and 1D/2D NMR.
-
Validation Criteria: The mass spectrum must yield a molecular ion peak at m/z 279.12 [M+H]+ (corresponding to MW 278.30). ^1H-NMR must confirm the absence of the exocyclic methylene protons (typically ~δ 5.5 and 6.2 ppm in lactucin) and the presence of a secondary methyl doublet at C-11, confirming the 11,13-hydrogenation[3].
-
Figure 2: Self-validating extraction and purification workflow for 11β,13-DHL.
Conclusion
11β,13-Dihydrolactucin represents a highly specialized node in the sesquiterpene lactone chemical space. By naturally circumventing the α-methylene-γ-lactone toxicity while retaining potent NFAT-inhibitory and analgesic properties[4],[2], it offers a superior safety profile compared to its parent compounds. Future drug development efforts should focus on overcoming its low oral bioavailability[5] through advanced formulation strategies, such as nano-encapsulation or prodrug synthesis, to fully harness its therapeutic potential.
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The Biosynthesis of 11β,13-Dihydrolactucin in Chicory: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 11β,13-dihydrolactucin, a significant sesquiterpene lactone (STL) found in chicory (Cichorium intybus). STLs are a class of bioactive compounds with a wide range of pharmacological activities, making them promising candidates for drug development. This document delves into the enzymatic cascade responsible for the synthesis of 11β,13-dihydrolactucin, from the initial cyclization of farnesyl pyrophosphate to the final tailoring reactions. We will explore the key enzymes involved, their mechanisms of action, and the subcellular localization of this intricate pathway. Furthermore, this guide offers detailed, field-proven protocols for the extraction, analysis, and functional characterization of the enzymes and metabolites in this pathway, empowering researchers to investigate and potentially manipulate the production of these valuable compounds.
Introduction: The Significance of Sesquiterpene Lactones in Chicory
Chicory (Cichorium intybus L.) is a plant of considerable economic and medicinal importance. Beyond its use as a coffee substitute and a source of inulin, chicory produces a diverse array of secondary metabolites, among which sesquiterpene lactones (STLs) are of particular interest.[1] These C15 terpenoids are the primary contributors to the characteristic bitter taste of chicory and are predominantly found in the plant's latex.[1][2] The major STLs in chicory are guaianolides, including lactucin, 8-deoxylactucin, and lactucopicrin, along with their 11β,13-dihydro derivatives.[3][4]
The biological activities of STLs are vast and well-documented, encompassing anti-inflammatory, anti-cancer, and anti-microbial properties.[3] 11β,13-dihydrolactucin, a derivative of lactucin, has shown promising anti-inflammatory potential.[5] Understanding the biosynthetic pathway of these compounds is paramount for several reasons:
-
Drug Discovery and Development: Elucidating the enzymatic steps allows for the potential heterologous production of specific STLs in microbial systems, providing a scalable and sustainable source for pharmaceutical research.
-
Crop Improvement: Knowledge of the biosynthetic pathway can be leveraged to modulate the bitterness of chicory varieties for food applications or to enhance the production of medicinally valuable compounds through metabolic engineering.[1]
-
Fundamental Plant Biochemistry: The study of STL biosynthesis in chicory provides a fascinating model for understanding the evolution and regulation of complex metabolic pathways in plants.
This guide will provide a detailed exploration of the core biosynthetic pathway leading to 11β,13-dihydrolactucin, offering both a conceptual framework and practical methodologies for researchers in the field.
The Biosynthetic Pathway of 11β,13-Dihydrolactucin: An Enzymatic Cascade
The biosynthesis of 11β,13-dihydrolactucin is a multi-step process that begins with the universal precursor of all sesquiterpenes, farnesyl pyrophosphate (FPP), and proceeds through a series of cyclization and oxidation reactions catalyzed by specific enzymes. The early stages of this pathway, leading to the formation of the guaianolide scaffold, are well-characterized.
From FPP to the Guaianolide Core: The Early Pathway
The initial steps of STL biosynthesis in chicory are catalyzed by a series of enzymes that convert the linear FPP molecule into the foundational germacranolide, costunolide, and subsequently into the guaianolide, kauniolide.
-
Germacrene A Synthase (GAS): The Commitment to Sesquiterpene Lactone Biosynthesis. The first committed step in the biosynthesis of many STLs in the Asteraceae family is the cyclization of FPP to (+)-germacrene A.[6][7] In chicory, this reaction is catalyzed by (+)-germacrene A synthase (GAS) . Two isoforms of this enzyme, CiGAS-long and CiGAS-short, have been identified and characterized.[7] These enzymes are crucial for directing the metabolic flux towards STL production.
-
Germacrene A Oxidase (GAO): A Multi-step Oxidation. Following its formation, (+)-germacrene A undergoes a three-step oxidation of the isopropenyl side chain to a carboxylic acid, yielding germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid). This series of reactions is catalyzed by a single cytochrome P450 enzyme, germacrene A oxidase (GAO) , also known as CYP71AV8 in chicory.[8]
-
Costunolide Synthase (COS): Formation of the Lactone Ring. The formation of the characteristic γ-lactone ring is a pivotal step in STL biosynthesis. Costunolide synthase (COS) , another cytochrome P450 enzyme (CYP71BL3), catalyzes the 6α-hydroxylation of germacrene A acid, which is followed by a spontaneous lactonization to form (+)-costunolide.[8][9] Costunolide is a key branching point in the biosynthesis of various STLs.[9]
-
Kauniolide Synthase (KLS): The Guaianolide Skeleton. The transformation from the germacranolide skeleton of costunolide to the tricyclic guaianolide structure is a remarkable enzymatic feat. In chicory, this is accomplished by kauniolide synthase (KLS) , a cytochrome P450 enzyme of the CYP71BZ subfamily.[10] Chicory possesses three functional CiKLS genes (CiKLS1, CiKLS2, and CiKLS3) that are located in tandem on the genome.[10] KLS catalyzes the conversion of costunolide to kauniolide through a complex mechanism involving hydroxylation and subsequent cyclization.[11]
Caption: The early enzymatic steps in the biosynthesis of guaianolide sesquiterpene lactones in chicory.
The Late Stages: Elucidation of the Path to 11β,13-Dihydrolactucin
The enzymatic conversions from kauniolide to 11β,13-dihydrolactucin are less definitively characterized, with some steps remaining putative. However, recent research has shed significant light on this part of the pathway.
-
From Kauniolide to 8-Deoxylactucin: A Presumed Oxidation. The conversion of kauniolide to 8-deoxylactucin is believed to involve further oxygenation reactions, likely catalyzed by other cytochrome P450 enzymes.[5] While the specific enzymes have not yet been functionally characterized, this step is a logical prerequisite for the formation of the major chicory STLs.
-
Lactucin Synthase (LCS): The 8-Hydroxylation Step. A crucial step in the pathway is the hydroxylation of 8-deoxylactucin at the C8 position to form lactucin. This reaction is catalyzed by lactucin synthase (LCS) , which has been identified in chicory as the cytochrome P450 enzyme CYP71DD33 .[5][12] The inactivation of this enzyme via CRISPR/Cas9 leads to the accumulation of 8-deoxylactucin and its derivatives, confirming its role in the pathway.[5][12]
-
The Final Reduction: Formation of the 11,13-Dihydro Moiety. The conversion of lactucin to 11β,13-dihydrolactucin involves the reduction of the α,β-unsaturated double bond in the lactone ring. This type of reaction is typically catalyzed by an enoate reductase .[13] While the specific enzyme responsible for this reduction in chicory has not yet been identified, the presence of 11(S),13-dihydrocostunolide in chicory root extracts strongly suggests the activity of such an enzyme.[9][13] The stereochemistry of the resulting dihydro product is consistent with the action of an enoate reductase.[14]
Caption: The late and partially putative enzymatic steps leading to 11β,13-dihydrolactucin in chicory.
Subcellular and Tissue-Level Localization: A Coordinated Effort
Recent transcriptomic and metabolomic studies have revealed a fascinating spatial organization of the STL biosynthetic pathway in chicory roots. The early steps, catalyzed by GAS and GAO, appear to occur in cells surrounding the laticifers.[15] In contrast, the genes encoding the later enzymes, including COS, KLS, and LCS, are predominantly expressed within the laticifers themselves, which are specialized cells that produce and store latex.[13][15][16] This suggests a model where early pathway intermediates are transported into the laticifers for the final steps of STL biosynthesis and accumulation.[15]
Methodologies for the Study of 11β,13-Dihydrolactucin Biosynthesis
A multi-faceted approach is required to fully investigate the biosynthesis of 11β,13-dihydrolactucin. This section provides detailed protocols for key experimental workflows.
Extraction and Purification of Sesquiterpene Lactones from Chicory Roots
The efficient extraction and purification of STLs is the first critical step for their analysis and for obtaining substrates for enzymatic assays.
Protocol 1: Large-Scale Extraction and Purification of 11β,13-Dihydrolactucin and Lactucin [6][12]
-
Rationale: This protocol is optimized for obtaining high yields of the target compounds from chicory root material. The use of a water maceration step at a controlled temperature enhances the enzymatic hydrolysis of conjugated forms of STLs, increasing the yield of the free lactones.
-
Materials:
-
Freeze-dried chicory root powder
-
Deionized water
-
Ethyl acetate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Reversed-phase C18 silica gel for flash chromatography
-
Rotary evaporator
-
Freeze-dryer
-
-
Procedure:
-
Maceration: Suspend 100 g of freeze-dried chicory root powder in 1 L of deionized water. Incubate at 30°C for 17 hours with gentle agitation. This step facilitates the enzymatic release of STLs from their glycosylated or oxalated forms.
-
Filtration: Filter the suspension through cheesecloth to remove solid plant material.
-
Liquid-Liquid Extraction: Transfer the aqueous filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate. The STLs will partition into the organic phase.
-
Drying and Concentration: Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and concentrate the extract under reduced pressure using a rotary evaporator.
-
Flash Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of C18 silica gel. Load the adsorbed extract onto a C18 flash chromatography column pre-equilibrated with water.
-
Elution: Elute the column with a stepwise gradient of acetonitrile in water (e.g., 10%, 20%, 30%, 40%, 50% acetonitrile). Collect fractions and monitor by TLC or HPLC.
-
Fraction Pooling and Analysis: Pool the fractions containing 11β,13-dihydrolactucin and lactucin based on analytical results.
-
Final Purification: If necessary, perform a final purification step using preparative HPLC to obtain highly pure compounds.
-
Lyophilization: Lyophilize the purified fractions to obtain the STLs as a white powder.
-
Analytical Quantification of Sesquiterpene Lactones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of STLs in complex plant extracts.
Protocol 2: UPLC-MS/MS Analysis of 11β,13-Dihydrolactucin and Related STLs
-
Rationale: This method provides high-throughput and accurate quantification of target STLs. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity.
-
Instrumentation and Conditions:
-
UPLC System: Waters Acquity UPLC system or equivalent.
-
Column: Waters BEH C18 column (2.1 mm x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to the separation of the target analytes. A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte must be determined by infusing pure standards. Example transitions are provided in the table below.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 11β,13-Dihydrolactucin | [M+H]⁺ | e.g., 151.1, 133.1 | 30 | 15 |
| Lactucin | [M+H]⁺ | e.g., 233.1, 187.1 | 30 | 15 |
| 8-Deoxylactucin | [M+H]⁺ | e.g., 217.1, 171.1 | 30 | 15 |
| Kauniolide | [M+H]⁺ | e.g., 215.1, 187.1 | 30 | 15 |
| Costunolide | [M+H]⁺ | e.g., 215.1, 187.1 | 30 | 15 |
Note: The exact MRM transitions and optimal MS parameters should be determined empirically for the specific instrument used.
-
Sample Preparation:
-
Extract finely ground chicory tissue with a suitable solvent (e.g., methanol/water, 80:20, v/v).
-
Centrifuge the extract to pellet debris.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
Functional Characterization of Biosynthetic Enzymes
The functional characterization of the enzymes involved in the biosynthesis of 11β,13-dihydrolactucin is crucial for confirming their role in the pathway. This typically involves heterologous expression of the candidate genes and in vitro enzyme assays.
Protocol 3: Heterologous Expression and Microsome Assay for Cytochrome P450 Enzymes (e.g., Lactucin Synthase) [5][16]
-
Rationale: Yeast (Saccharomyces cerevisiae) is a powerful and widely used system for the heterologous expression of plant cytochrome P450 enzymes. This protocol describes the preparation of microsomes containing the expressed P450 and their use in an in vitro assay.
-
Materials:
-
Yeast expression vector (e.g., pYeDP60).
-
Saccharomyces cerevisiae strain WAT11 (expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase).
-
Yeast transformation reagents.
-
Yeast growth media (SD-Ura for selection, YPGE for expression).
-
Substrate (e.g., 8-deoxylactucin for lactucin synthase assay).
-
NADPH.
-
Microsome isolation buffer.
-
Dounce homogenizer.
-
Ultracentrifuge.
-
-
Procedure:
-
Cloning: Amplify the full-length coding sequence of the candidate P450 gene from chicory cDNA and clone it into the yeast expression vector.
-
Yeast Transformation: Transform the expression construct into the WAT11 yeast strain using the lithium acetate method.
-
Expression: Grow a starter culture of the transformed yeast in selective medium. Inoculate a larger culture in expression medium and grow to the mid-log phase. Induce protein expression by adding galactose.
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in microsome isolation buffer.
-
Disrupt the cells using glass beads or a French press.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Assay:
-
Set up the reaction mixture containing the isolated microsomes, the substrate (e.g., 8-deoxylactucin), and NADPH in a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Extract the reaction products with the organic solvent.
-
Analyze the extract by LC-MS/MS to identify and quantify the enzymatic product (e.g., lactucin).
-
-
Gene Function Validation using CRISPR/Cas9
CRISPR/Cas9-mediated gene editing is a powerful tool for in vivo validation of gene function. By creating targeted knockouts of biosynthetic genes, researchers can observe the resulting changes in the plant's metabolite profile.
Protocol 4: CRISPR/Cas9-Mediated Knockout of a Biosynthetic Gene in Chicory Protoplasts [9][17]
-
Rationale: Protoplast-based systems offer a rapid and efficient way to test the efficacy of CRISPR/Cas9 constructs and to generate gene-edited plants without the integration of foreign DNA.
-
Materials:
-
Chicory leaves or calli for protoplast isolation.
-
Enzyme solution for protoplast isolation (e.g., cellulase, macerozyme).
-
Protoplast isolation and washing solutions.
-
CRISPR/Cas9 expression vector with sgRNAs targeting the gene of interest.
-
PEG-calcium solution for transfection.
-
Protoplast regeneration media.
-
-
Procedure:
-
sgRNA Design and Vector Construction: Design two or more sgRNAs targeting exons of the gene of interest. Clone the sgRNA expression cassettes into a vector containing the Cas9 nuclease.
-
Protoplast Isolation: Digest chicory tissue with the enzyme solution to release protoplasts. Purify the protoplasts by filtration and centrifugation.
-
Protoplast Transfection: Transfect the isolated protoplasts with the CRISPR/Cas9 plasmid using a PEG-mediated method.
-
Regeneration: Culture the transfected protoplasts in regeneration media to induce cell division and callus formation. Transfer the calli to shoot and root induction media to regenerate whole plants.
-
Genotyping: Extract genomic DNA from the regenerated plants and amplify the target region by PCR. Sequence the PCR products to identify mutations (insertions, deletions) at the target site.
-
Metabolite Analysis: Analyze the STL profile of the gene-edited plants using LC-MS/MS to confirm the functional consequence of the gene knockout (e.g., accumulation of the substrate and depletion of the product of the targeted enzyme).
-
Caption: An integrated workflow for the investigation of 11β,13-dihydrolactucin biosynthesis in chicory.
Future Perspectives and Applications
The elucidation of the complete biosynthetic pathway of 11β,13-dihydrolactucin and other STLs in chicory opens up exciting avenues for future research and applications:
-
Metabolic Engineering for Novel Bioactivities: By combining genes from different STL pathways in a heterologous host, it may be possible to create novel STL structures with enhanced or entirely new pharmacological properties.
-
Synthetic Biology for Sustainable Production: The reconstruction of the entire biosynthetic pathway in a microbial host like Saccharomyces cerevisiae or Escherichia coli could provide a sustainable and scalable platform for the production of high-value STLs, independent of plant cultivation.
-
Elucidation of Regulatory Networks: Future research should focus on identifying the transcription factors and signaling pathways that regulate the expression of the STL biosynthetic genes in chicory. This knowledge could be used to upregulate the production of desired compounds in the plant.
-
Identification of Remaining Enzymes: Further research is needed to definitively identify and characterize the enzymes responsible for the conversion of kauniolide to 8-deoxylactucin and the final reduction of lactucin to 11β,13-dihydrolactucin.
Conclusion
The biosynthesis of 11β,13-dihydrolactucin in chicory is a complex and highly orchestrated enzymatic process. While significant progress has been made in identifying the key enzymes and their functions, there are still exciting discoveries to be made, particularly in the later steps of the pathway. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the intricacies of STL biosynthesis and to harness the potential of these valuable natural products for applications in medicine and agriculture.
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Peña-Espinoza, M., et al. (2016). Sesquiterpene lactone containing extracts from two cultivars of forage chicory (>Cichorium intybus>) show distinctive chemical profiles and >in vitro >activity against >Ostertagia ostertagi. Veterinary Parasitology, 226, 126-133. [Link]
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Comprehensive Technical Guide on 11β,13-Dihydrolactucin: Pharmacological Mechanisms, Isolation, and Therapeutic Potential
Executive Summary
11β,13-Dihydrolactucin (CAS: 83117-63-9) is a naturally occurring sesquiterpene lactone predominantly found in the roots of Cichorium intybus (chicory) and Lactuca virosa (wild lettuce) 1[1]. As a guaianolide derivative formed by the formal hydrogenation of the 11,13-double bond of lactucin, it has garnered significant attention in drug development for its potent anti-inflammatory, analgesic, and antimicrobial properties 2[2]. This guide synthesizes current pharmacological data, pharmacokinetic profiles, and provides a field-validated, scalable protocol for its isolation and purification.
Chemical Profile and Structural Biology
Sesquiterpene lactones (STLs) are characterized by a 15-carbon backbone and a lactone ring, which is critical for their biological reactivity 3[3]. 11β,13-Dihydrolactucin functions structurally as a cyclic terpene ketone and an azulenofuran derivative 4[4].
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 11β,13-Dihydrolactucin |
| CAS Number | 83117-63-9 |
| Molecular Formula | C₁₅H₁₈O₅ |
| Molecular Weight | 278.30 g/mol |
| Structural Class | Guaianolide Sesquiterpene Lactone |
| Solubility | Soluble in ethanol, methanol, chloroform, ethyl acetate, and DMSO |
| LogP (est.) | 0.380 |
| Melting Point | 91 °C (in methanol) |
Data synthesized from PubChem and ChemicalBook databases 4[4], 2[2].
Pharmacodynamics and Mechanisms of Action
Anti-Inflammatory Pathway (Crz1 / NFAT Inhibition)
The most prominent therapeutic feature of 11β,13-dihydrolactucin is its anti-inflammatory capacity. In vitro assays demonstrate that it inhibits up to 54% of Calcineurin-responsive zinc finger (Crz1) activation 5[5]. Crz1 is the yeast orthologue of the human Nuclear Factor of Activated T-cells (NFAT). By impairing the nuclear accumulation of Crz1/NFAT, 11β,13-dihydrolactucin effectively downregulates the transcription of pro-inflammatory cytokines 5[5].
Figure 1: Mechanism of 11β,13-Dihydrolactucin inhibiting Crz1/NFAT nuclear translocation.
Analgesic and Antimicrobial Efficacy
In murine models of nociception (hot plate and tail-flick tests), 11β,13-dihydrolactucin exhibits significant analgesic effects at doses of 15 and 30 mg/kg, comparable to standard ibuprofen at 30 mg/kg 6[6]. Notably, unlike its structural analogs lactucin and lactucopicrin, 11β,13-dihydrolactucin does not exhibit sedative properties, making it a highly targeted candidate for pain management without central nervous system depression 6[6]. Furthermore, it demonstrates targeted antimicrobial activity against Pseudomonas aeruginosa and multiple Candida strains 3[3].
Pharmacokinetics and Gut Microbiota Metabolism
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical for formulation. Dietary intake of chicory STLs reveals that they possess low oral bioavailability 5[5].
Table 2: Pharmacokinetic Profile in Humans
| Parameter | Observation |
| Peak Serum Concentration (Cmax) | 284.46 nmol/L (Total SLs) |
| Time to Peak (Tmax) | 1 hour (Serum) / 2-6 hours (Urine) |
| Metabolic Conversion | Gut microbiota converts 11β,13-dihydrolactucopicrin to 11β,13-dihydrolactucin |
| Excretion Pathway | Feces (43.76%), Blood (7.03%), Urine (1.13%) |
Data derived from human metabolic studies of Brussels/witloof chicory consumption 5[5], 6[6].
The human intestinal microbiota plays a crucial role in its pharmacokinetics. Fecal suspensions containing intestinal microbiota degrade glycosylated SLs and actively convert precursors like 11β,13-dihydrolactucopicrin into 11β,13-dihydrolactucin 5[5]. This phase II metabolism highlights the necessity of considering microbiome variability in clinical applications.
Experimental Protocols: Isolation and Purification
Isolating high-purity sesquiterpene lactones from Cichorium intybus is notoriously challenging due to the complex plant matrix and bound sugars [[7]](7]. The following protocol outlines a self-validating, three-step extraction and purification workflow designed for high yield and analytical-grade purity 3[3], [[7]](7].
Causality in Experimental Design:
-
Enzymatic Liquefaction : Mechanical extraction alone leaves a significant portion of SLs trapped in the cellulosic matrix or bound as glycosides. Utilizing a cellulolytic enzyme mixture (Viscozyme L) at pH 5.4 ensures the complete cleavage of bound sugars, releasing the aglycone 11β,13-dihydrolactucin into the matrix 7[7].
-
Liquid-Liquid Extraction (LLE) : Ethyl acetate is selected for its optimal polarity, efficiently partitioning the moderately non-polar sesquiterpene lactones into the organic phase while leaving highly polar free sugars and proteins in the aqueous phase 7[7].
-
Reversed-Phase Chromatography : C18 stationary phases exploit the subtle hydrophobic differences between lactucin, lactucopicrin, and 11β,13-dihydrolactucin, allowing for baseline resolution 3[3].
Step-by-Step Methodology:
-
Matrix Preparation & Enzymatic Digestion :
-
Phase Separation :
-
Solid-Phase Extraction (SPE) Cleanup :
-
Flash Chromatography (Purification) :
-
Utilize a reversed-phase C18 column (e.g., Phenomenex Luna C18 or equivalent 15 µm flash column) [[3]](3], 7[7].
-
Mobile Phase : 0.1% (v/v) formic acid in water (A) and 0.1% (v/v) formic acid in acetonitrile (B) 3[3].
-
Gradient : Isocratic at 1% B for 7 min; linear ramp to 10% B over 11 min; isocratic at 10% B for 17 min; linear ramp to 37% B over 15 min 3[3].
-
Validation : Monitor fractions via UHPLC-HRMS. 11β,13-Dihydrolactucin will elute and can be confirmed by its exact mass (m/z 278.115) 4[4], 7[7].
-
Figure 2: Three-step isolation workflow of 11β,13-Dihydrolactucin from chicory roots.
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An In-depth Technical Guide to 11β,13-Dihydrolactucin: From Extraction to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β,13-Dihydrolactucin, a sesquiterpene lactone primarily found in chicory (Cichorium intybus L.), is emerging as a compound of significant interest in the scientific community.[1][2][3] Sesquiterpene lactones as a class are known for their diverse biological activities, and 11β,13-dihydrolactucin is no exception, demonstrating notable anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4][5] This guide provides a comprehensive technical overview of 11β,13-dihydrolactucin, from its chemical characteristics and extraction methodologies to its mechanisms of action and key experimental protocols for its study.
Chemical and Physical Properties
11β,13-Dihydrolactucin is a guaianolide-type sesquiterpene lactone.[6] Its structure is characterized by an azulenofuran skeleton, a cyclic terpene ketone, an enone, a secondary alcohol, and a primary alcohol.[2][6] A key structural feature is the saturation of the double bond at the 11 and 13 positions of the lactone ring, which differentiates it from lactucin.[2]
| Property | Value | Source |
| Molecular Formula | C15H18O5 | [2] |
| Molecular Weight | 278.3 g/mol | [2] |
| CAS Number | 83117-63-9 | [2] |
| Melting Point | 91 °C | [2] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [7] |
Extraction and Purification from Cichorium intybus L. Roots
The primary natural source of 11β,13-dihydrolactucin is the root of the chicory plant.[1][4] A robust and scalable three-step method for its isolation has been developed, which is crucial for obtaining the pure compound for research and development.[1][8][9]
Experimental Protocol: Large-Scale Extraction and Purification
This protocol is adapted from a method designed for the simultaneous purification of 11β,13-dihydrolactucin and lactucin.[1][8][9]
Step 1: Aqueous Maceration
-
Preparation of Plant Material: Freeze-dry chicory root powder.
-
Maceration: Suspend the freeze-dried chicory root powder in ultra-pure water. For optimal results, a 17-hour maceration at 30°C is recommended.[1][8] This condition favors the hydrolysis of conjugated forms of the sesquiterpene lactones, thereby increasing the yield of the free compounds.[1][8]
-
Separation: After maceration, separate the solid plant material from the aqueous extract by centrifugation or filtration.
Step 2: Liquid-Liquid Extraction
-
Solvent Partitioning: Perform a liquid-liquid extraction of the aqueous supernatant with ethyl acetate. This will partition the less polar sesquiterpene lactones, including 11β,13-dihydrolactucin, into the organic phase.
-
Drying: Dry the resulting ethyl acetate fraction over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.
Step 3: Reversed-Phase Chromatography
-
Column Preparation: Use a reversed-phase chromatography column (e.g., C18 silica gel).
-
Elution: Apply the concentrated ethyl acetate extract to the column and elute with a suitable solvent system, such as a gradient of acetonitrile in water.
-
Fraction Collection and Analysis: Collect fractions and monitor the presence of 11β,13-dihydrolactucin using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Isolation: Combine the fractions containing pure 11β,13-dihydrolactucin and evaporate the solvent to yield the purified compound.
Caption: Workflow for the extraction and purification of 11β,13-dihydrolactucin.
Biological Activities and Mechanisms of Action
11β,13-Dihydrolactucin exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied.[10][11][12]
Anti-inflammatory Activity
The anti-inflammatory effects of 11β,13-dihydrolactucin are mediated through the modulation of several key signaling pathways.
-
Inhibition of the NF-κB Pathway: 11β,13-dihydrolactucin has been shown to prevent the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][13] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11][13] By inhibiting NF-κB, 11β,13-dihydrolactucin can effectively suppress the downstream inflammatory cascade.[11][13]
-
Inhibition of the MAPK p38 Pathway: The mitogen-activated protein kinase (MAPK) p38 pathway is another crucial signaling cascade involved in the inflammatory response. 11β,13-dihydrolactucin has been demonstrated to inhibit the activation of p38 MAPK.[11][13]
-
Modulation of the Calcineurin/NFAT Pathway: 11β,13-dihydrolactucin has shown potent inhibitory activity on the calcineurin/calcineurin-responsive zinc finger-1 (Crz1) pathway in yeast, which is the orthologue of the human calcineurin/Nuclear Factor of Activated T-cells (NFAT) pathway.[10][12] It was found to reduce the activation of this pathway with an IC50 of 2.35 µM and to inhibit the nuclear translocation of Crz1.[10][12]
Caption: Mechanism of anti-inflammatory action of 11β,13-dihydrolactucin.
Experimental Protocols for Bioactivity Assessment
1. NF-κB Inhibition Assay (Reporter Gene Assay)
This protocol outlines a general procedure for assessing the inhibition of NF-κB activation using a reporter gene assay.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) containing an NF-κB-driven reporter gene (e.g., luciferase).
-
Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of 11β,13-dihydrolactucin for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Lysis and Luciferase Assay: After the stimulation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of 11β,13-dihydrolactucin relative to the stimulated control.
2. MAPK p38 Activation Assay (Western Blot)
This protocol describes the assessment of p38 MAPK phosphorylation as a marker of its activation.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat them with 11β,13-dihydrolactucin followed by stimulation with an inflammatory agent (e.g., LPS).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (Phospho-p38). Subsequently, probe with an antibody for total p38 MAPK as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
Pharmacokinetics
The pharmacokinetic profile of 11β,13-dihydrolactucin has been investigated in humans following the consumption of chicory. The compound is absorbed and undergoes phase II metabolism, with both free and conjugated (glucuronide and sulfate) forms detected in the serum.[14]
| Parameter | Free 11β,13-dihydrolactucin | Glucuronidated 11β,13-dihydrolactucin | Sulfated 11β,13-dihydrolactucin | Source |
| Cmax (nmol/L) | 116 ± 19.5 | Not explicitly stated | Not explicitly stated | [15] |
| Tmax (h) | 0.78 | 2.69 | 2.38 | [15] |
Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration.
Conclusion
11β,13-Dihydrolactucin is a promising natural compound with well-documented anti-inflammatory properties. Its mechanisms of action, involving the inhibition of key inflammatory signaling pathways, make it a compelling candidate for further investigation in the context of inflammatory diseases. The availability of a robust extraction and purification protocol facilitates its isolation for detailed preclinical and potentially clinical studies. This technical guide provides a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this intriguing sesquiterpene lactone.
References
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Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. MDPI. Available from: [Link]
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Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. RSC Publishing. Available from: [Link]
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Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. MDPI. Available from: [Link]
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Anti-inflammatory potential of Sesquiterpene Lactones. Encyclopedia MDPI. Available from: [Link]
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A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. PMC. Available from: [Link]
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11beta,13-Dihydrolactucin | CAS:83117-63-9 | Sesquiterpenoids | High Purity. BioCrick. Available from: [Link]
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Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. PubMed. Available from: [Link]
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Pharmacokinetic characteristics of sesquiterpene lactones and metabolites in serum over 24 h in 16 healthy adults after Brussels/witloof chicory consumption a. … ResearchGate. Available from: [Link]
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Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. PMC. Available from: [Link]
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A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards. ResearchGate. Available from: [Link]
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A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. ResearchGate. Available from: [Link]
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11b,13-dihydrolactucin, 83117-63-9. The Good Scents Company. Available from: [Link]
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Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. MDPI. Available from: [Link]
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Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. RSC Publishing. Available from: [Link]
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p38-MAPK activity assay p38-MAPK activity was determined via Western blot. Worms were grown as described under Fluorescence micr. Lirias. Available from: [Link]
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Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion o. DDDT. Available from: [Link]
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11beta,13-Dihydrolactucin | C15H18O5 | CID 9970764. PubChem - NIH. Available from: [Link]
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11b,13-Dihydrolactucin | C16H20O5 | CID 157010108. PubChem - NIH. Available from: [Link]
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(PDF) Analgesic and sedative activities of lactucin and som lactucin-like guaianolides in mice. ResearchGate. Available from: [Link]
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A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. PubMed. Available from: [Link]
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The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells. PMC. Available from: [Link]
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(PDF) Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. ResearchGate. Available from: [Link]
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Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. MDPI. Available from: [Link]
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Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. PubMed. Available from: [Link]
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Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways. PMC. Available from: [Link]
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Human NF-κB Reporter Assay System. Indigo Biosciences. Available from: [Link]
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Low Oral Bioavailability and Partial Gut Microbiotic and Phase II Metabolism of Brussels/Witloof Chicory Sesquiterpene Lactones in Healthy Humans. PubMed. Available from: [Link]
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Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Available from: [Link]
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Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Available from: [Link]
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Pharmacokinetic Parameters and Tissular Biodistribution of 1,3 β-Glucans from Maitake Pro4x in Balbc Mice. Longdom Publishing. Available from: [Link]
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Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell. MDPI. Available from: [Link]
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Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. PMC. Available from: [Link]
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Proposed pathway for sesquiterpene lactones biosynthesis in plants. The... ResearchGate. Available from: [Link]
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Application Note: A Robust, Scalable Three-Step Method for the Purification of 11β,13-Dihydrolactucin from Cichorium intybus L. Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β,13-Dihydrolactucin, a sesquiterpene lactone predominantly found in plants of the Asteraceae family such as chicory (Cichorium intybus L.), has garnered significant interest within the scientific community.[1][2][3] This is due to its wide range of biological activities, including analgesic, sedative, and anti-inflammatory properties.[1][4] However, the limited commercial availability and the absence of established, scalable purification protocols have been significant hurdles to advancing research and development of this promising bioactive compound.[1][2][3][5] This application note details a comprehensive, three-step method for the large-scale purification of 11β,13-dihydrolactucin from chicory roots, designed to be both efficient and economical.
The described methodology is grounded in a novel approach that not only isolates 11β,13-dihydrolactucin but also facilitates the simultaneous purification of lactucin.[1][2][3][5] The process is elegantly simple, minimizing the number of steps and the variety of solvents required, making it amenable to industrial-scale applications.[1] This guide will provide a detailed protocol, from the initial raw material processing to the final chromatographic separation, offering insights into the critical parameters at each stage to ensure high yield and purity.
Principle of the Method
The purification strategy is based on a three-pronged approach:
-
Optimized Aqueous Maceration: This initial step is designed to maximize the extraction of 11β,13-dihydrolactucin and its conjugated forms from the chicory root matrix. The conditions are specifically tailored to also encourage the hydrolysis of these conjugated forms, thereby increasing the overall yield of the target compound.[1][2][3][5]
-
Liquid-Liquid Extraction: A subsequent liquid-liquid extraction with ethyl acetate serves to selectively partition the sesquiterpene lactones from the aqueous extract, effectively concentrating the compounds of interest and removing water-soluble impurities.[1][2][3]
-
Reversed-Phase Flash Chromatography: The final purification step utilizes reversed-phase chromatography to separate 11β,13-dihydrolactucin from other closely related sesquiterpene lactones, notably lactucin, yielding a highly purified final product.[1][2][3][5]
This multi-step process ensures a high degree of purity while maintaining a significant yield, making it a viable option for producing research-grade and potentially industrial quantities of 11β,13-dihydrolactucin.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Freeze-dried chicory root powder | High in sesquiterpene lactones | Sourced from a reputable supplier |
| Ultrapure water | Type 1 | |
| Ethyl acetate | HPLC grade | |
| Acetonitrile | HPLC grade | |
| Formic acid | LC-MS grade | |
| C18 reversed-phase silica gel | For flash chromatography |
Experimental Protocols
Part 1: Optimized Extraction of 11β,13-Dihydrolactucin
This initial phase focuses on the efficient extraction of the target compound from the plant material. The key is a prolonged maceration in water at a controlled temperature to enhance the hydrolysis of conjugated forms of 11β,13-dihydrolactucin.[1][2][3][5]
Protocol 1: Large-Scale Aqueous Maceration
-
Weigh 750 g of freeze-dried chicory root powder.
-
Transfer the powder to a suitable vessel and add 15 L of ultrapure water.
-
Stir the mixture continuously and maintain the temperature at 30°C for 17 hours.[1][2][3][5]
-
After maceration, centrifuge the mixture to pellet the solid plant material.
-
Carefully decant and collect the supernatant, which contains the extracted sesquiterpene lactones.
Part 2: Liquid-Liquid Extraction for Crude Enrichment
This step aims to concentrate the sesquiterpene lactones and remove polar impurities.
Protocol 2: Ethyl Acetate Extraction
-
Transfer the supernatant from Protocol 1 into a large separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.
-
Allow the layers to separate. The upper ethyl acetate layer will contain the sesquiterpene lactones.
-
Collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
Part 3: High-Purity Isolation by Reversed-Phase Chromatography
The final and most critical step is the chromatographic separation of 11β,13-dihydrolactucin.
Protocol 3: Reversed-Phase Flash Chromatography
-
Column Preparation: Pack a suitable flash chromatography column with C18 reversed-phase silica gel.
-
Sample Preparation: Dissolve the crude extract from Protocol 2 in a minimal amount of the initial mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
-
Gradient Elution: A linear gradient from 6% to 17.5% B over 14 minutes is a good starting point for analytical scale, which can be adapted for preparative scale.[6] For large-scale purification, a step gradient might be more practical.
-
-
Fraction Collection: Collect fractions based on UV absorbance at 210 nm.
-
Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing pure 11β,13-dihydrolactucin.
-
Pooling and Concentration: Pool the pure fractions and concentrate under reduced pressure to yield the final purified product.
Workflow and Data Visualization
Purification Workflow Diagram
Caption: Overall workflow for the large-scale purification of 11β,13-Dihydrolactucin.
Expected Yield and Purity
Following this protocol, a significant yield of 11β,13-dihydrolactucin can be expected. Based on published data, starting with 750 g of freeze-dried chicory root powder, a recovery of approximately 642.3 ± 76.3 mg of 11β,13-dihydrolactucin can be achieved.[1][2][3][5] The purity of the final product, as determined by HPLC, is expected to be ≥95%.
| Starting Material | Expected Yield of 11β,13-Dihydrolactucin | Expected Purity |
| 750 g freeze-dried chicory root powder | 642.3 ± 76.3 mg | ≥95% |
Alternative and Emerging Technologies
While the described method is robust and scalable, it is worth noting other technologies that are being explored for the extraction of sesquiterpene lactones. Supercritical CO2 (SFE) extraction is a "green" alternative that has shown promise in selectively extracting these compounds from chicory roots.[7] SFE can be particularly advantageous as it avoids the use of large volumes of organic solvents.[7] Further development and optimization of SFE for large-scale applications could offer a more environmentally friendly approach to 11β,13-dihydrolactucin purification.
Conclusion
The three-step purification protocol detailed in this application note provides a clear and reproducible method for obtaining large quantities of high-purity 11β,13-dihydrolactucin. The simplicity and efficiency of this process make it highly suitable for researchers and drug development professionals who require a reliable source of this bioactive compound. By following this guide, laboratories can overcome the current limitations in the supply of 11β,13-dihydrolactucin, thereby accelerating research into its therapeutic potential.
References
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Ruggieri, F., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Pharmaceuticals, 16(5), 771. [Link]
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Chadni, M., et al. (2021). Liquid-Liquid Chromatography Separation of Guaiane-Type Sesquiterpene Lactones from Ferula penninervis Regel & Schmalh. and Evaluation of Their In Vitro Cytotoxic and Melanin Inhibitory Potential. Molecules, 26(19), 5989. [Link]
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Ruggieri, F., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. ResearchGate. [Link]
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Pires, T. C. S. P., et al. (2021). Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. Antioxidants, 10(5), 680. [Link]
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Wang, Y., et al. (2013). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography. Molecules, 18(11), 13495-13505. [Link]
-
Ruggieri, F., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. PubMed. [Link]
-
Ruggieri, F., et al. (2023). A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards. ResearchGate. [Link]
-
Zdero, C., et al. (1991). Chromatographic detection of sesquiterpene lactones in Parthenium plants from northwest Argentina. Journal of Chromatography A, 547, 235-241. [Link]
-
Ruggieri, F., et al. (2023). Three main steps of the extraction-purification process. [Image]. ResearchGate. [Link]
-
Willeman, H., et al. (2022). Biocatalytic approach to the chemoselective acylation of sesquiterpene lactones from chicory: a pathway to novel ester derivatives. ChemRxiv. [Link]
-
Ruggieri, F., et al. (2023). HPLC analysis of sesquiterpene lactones. MDPI. [Link]
-
FooDB. (2011). 11b,13-Dihydrolactucin (FDB021725). FooDB. [Link]
-
Pires, T. C. S. P., et al. (2021). Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. MDPI. [Link]
-
The Good Scents Company. (n.d.). lactucin. The Good Scents Company. [Link]
-
Legrand, S., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.). Journal of Agricultural and Food Chemistry, 71(15), 6049-6060. [Link]
-
Graziani, G., et al. (2020). Profiling Chicory Sesquiterpene Lactones by High Resolution Mass Spectrometry. Foods, 9(10), 1383. [Link]
-
FooDB. (2011). 11b,13-Dihydrolactucopicrin (FDB021726). FooDB. [Link]
-
PubChem. (n.d.). 11beta,13-Dihydrolactucin. PubChem. [Link]
-
Ruggieri, F., et al. (2023). Scheme of the standardized extraction−purification process. [Image]. ResearchGate. [Link]
-
BioCrick. (n.d.). Lactucin. BioCrick. [Link]
- CN112939912A - Preparation method and application of lactucin extracted
Sources
- 1. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lactucin | CAS:1891-29-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Note: Advanced Analytical Methodologies for the Extraction and LC-MS/MS Quantification of 11β,13-Dihydrolactucin
Introduction & Mechanistic Insights
11β,13-Dihydrolactucin (DHLc) is a prominent bioactive sesquiterpene lactone (STL) primarily synthesized in the roots and leaves of Cichorium intybus (chicory) and Lactuca species[1]. Beyond its ecological role as a defensive phytochemical and a primary contributor to the bitter sensory profile of these plants, DHLc has garnered significant pharmaceutical interest for its therapeutic potential[2].
Recent pharmacological evaluations highlight its potent anti-inflammatory, antimicrobial, and analgesic properties[2],[3]. Mechanistically, DHLc exerts its anti-inflammatory effects by modulating the nuclear factor of activated T-cells (NFAT) signaling pathway[3]. In yeast orthologue models, DHLc inhibits up to 54% of Calcineurin-responsive zinc finger (Crz1) activation, subsequently impairing its nuclear accumulation and preventing the transcription of downstream pro-inflammatory targets[3].
Inhibition of the NFAT/Crz1 inflammatory signaling pathway by 11β,13-dihydrolactucin.
Analytical Strategy & Rationale
Quantifying DHLc in complex plant matrices or biological fluids presents unique analytical challenges. Chicory roots contain high concentrations of polar carbohydrates, particularly inulin, glucose, and fructose, which create a viscous, "caramel-like" matrix upon concentration[2]. If not properly removed, these sugars cause severe ion suppression in mass spectrometry and rapidly degrade LC column performance.
Furthermore, STLs in chicory naturally occur in free, glycosylated, and oxalylated forms[1]. To accurately quantify the total DHLc core, the extraction protocol must facilitate the hydrolysis of these conjugates.
Causality in Protocol Design:
-
Aqueous Maceration (30 °C, 17 h): Unlike rapid solvent extractions, prolonged aqueous maceration at a controlled temperature favors the enzymatic and chemical hydrolysis of oxalyl and glucosyl conjugates, maximizing the yield of free DHLc[1].
-
Ethyl Acetate Liquid-Liquid Extraction (LLE): Ethyl acetate selectively partitions the moderately polar DHLc into the organic phase, leaving the highly polar inulin and simple sugars in the aqueous waste. This thermodynamic partitioning acts as a self-validating cleanup step, ensuring the final extract is highly enriched for STLs without carbohydrate contamination[2].
Analytical workflow for the extraction and LC-MS quantification of 11β,13-dihydrolactucin.
Step-by-Step Experimental Protocol
Sample Preparation and Extraction
-
Lyophilization: Freeze-dry the harvested chicory roots immediately to halt endogenous metabolic degradation. Grind into a fine powder (particle size < 0.5 mm).
-
Aqueous Maceration: Suspend 100 mg of the lyophilized powder in 10 mL of ultrapure water (18.2 MΩ·cm). Incubate at 30 °C for 17 hours under continuous agitation (150 rpm)[1]. Note: This specific duration and temperature are critical for maximizing the hydrolysis of DHLc-conjugates.
-
Centrifugation: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4 °C to pellet the insoluble cellular debris. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Transfer the aqueous supernatant to a separatory funnel. Add an equal volume (10 mL) of ethyl acetate. Shake vigorously for 2 minutes and allow phase separation.
-
Organic Phase Collection: Collect the upper ethyl acetate layer. Repeat the LLE step twice more with fresh ethyl acetate to ensure exhaustive extraction[2].
-
Concentration: Pool the organic fractions and evaporate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute the residue in 1 mL of Methanol/Water (50:50, v/v) for LC-MS/MS analysis.
Chromatographic Separation (UPLC)
High-resolution separation is achieved using a Waters ACQUITY UPLC system[1].
-
Column: Acquity BEH C18 (1.7 μm, 50 mm × 2.1 mm)[1].
-
Column Temperature: 40 °C.
-
Injection Volume: 2 μL.
-
Mobile Phase A: Ultrapure Water containing 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
Table 1: UPLC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 0.4 | 90 | 10 |
| 40.0 | 0.4 | 90 | 10 |
| 42.0 | 0.4 | 0 | 100 |
| 45.0 | 0.4 | 0 | 100 |
| 47.0 | 0.4 | 50 | 50 |
| 50.0 | 0.4 | 50 | 50 |
(Note: Gradient adapted for high-resolution preparative/analytical scaling as described in literature[1])
Mass Spectrometry (ESI-MS)
Detection is performed using a mass detector (e.g., ACQUITY QDa or equivalent QTOF) operating in positive electrospray ionization (ESI+) mode[1].
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 15 V
-
Desolvation Temperature: 350 °C
-
Full Scan Range: m/z 30–1250[1].
-
Target Precursor Ion: m/z 279.1226 [M+H]+ (Calculated for C15H18O5: 279.1232)[1].
Method Validation & Quantitative Data
A robust analytical method must be self-validating. The inclusion of matrix blanks (pre-consumption biological samples or STL-free plant matrices) ensures no baseline interference[4]. The extraction yield and validation parameters for DHLc are summarized below.
Table 2: Extraction Yields and Mass Spectrometry Parameters
| Analyte | Formula | Exact Mass | Precursor Ion [M+H]+ | Extraction Yield (mg/g dry matter) | Recovery (%) |
| 11β,13-Dihydrolactucin | C15H18O5 | 278.1154 | 279.1226 | 0.86 ± 0.10 | > 95.0 |
Data synthesized from standardized chicory root extraction protocols[1].
References
-
[2] A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. PMC (National Institutes of Health).2
-
[3] Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. Nutrients (via ChemFaces). 3
-
[1] A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. MDPI. 1
-
[4] Low Oral Bioavailability and Partial Gut Microbiotic and Phase II Metabolism of Brussels/Witloof Chicory Sesquiterpene Lactones in Healthy Humans. Nutrients (via BioCrick). 4
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- 1. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards [mdpi.com]
- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Note: Assessing the Antitumor Properties of 11β,13-Dihydrolactucin
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Workflow Design, and Validated Protocols
Introduction & Mechanistic Rationale
11β,13-Dihydrolactucin (CAS 83117-63-9) is a natural sesquiterpene lactone of the guaianolide class, predominantly isolated from 1 and Lactuca species[1]. Structurally, it is derived via the 2[2]. While historical structure-activity relationship (SAR) models emphasize the necessity of the exocyclic methylene group for alkylating reactivity, recent pharmacological profiling reveals that 11β,13-dihydrolactucin retains potent 1[1].
The mechanistic advantage of the saturated 11,13 bond lies in its altered pharmacokinetic stability and reduced off-target electrophilic toxicity, allowing for more targeted modulation of intracellular signaling. In cancer models, lactucin-like guaianolides exert their antitumor effects by3[3]. This upstream kinase inhibition leads to a dual-pronged antitumor response:
-
Cytostatic Effect : Downregulation of Cyclin D1, triggering robust G0/G1 cell cycle arrest[3].
-
Cytotoxic Effect : Transcriptional repression of the anti-apoptotic protein BCL-2, leading to mitochondrial depolarization and the subsequent 4[4].
Pathway Visualization
Proposed signaling pathway for 11β,13-Dihydrolactucin-mediated antitumor activity.
Experimental Protocols
Design Philosophy : As a self-validating system, this workflow progresses from macroscopic viability (MTT) to phenotypic validation (Flow Cytometry), culminating in molecular target verification (Western Blotting). This ensures that observed cytotoxicity is mechanistically linked to specific pathway modulation rather than generalized necrosis.
Protocol A: Cytotoxicity Profiling via MTT Assay
Causality: We utilize the MTT assay over ATP-luminescence methods for initial screening because sesquiterpene lactones directly perturb mitochondrial respiration. Measuring the reduction of tetrazolium salts by NAD(P)H-dependent oxidoreductases provides a direct readout of mitochondrial metabolic integrity, which precedes ATP depletion in intrinsic apoptosis.
Step-by-Step Workflow:
-
Cell Seeding : Seed target cancer cells (e.g., PC3 prostate or A549 lung carcinoma) at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation : Dissolve 11β,13-Dihydrolactucin in DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations ranging from 1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.
-
Treatment : Aspirate media and add 100 µL of the drug-containing media to each well. Incubate for 48 hours.
-
MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. (Note: The formation of intracellular purple formazan crystals indicates active mitochondrial reductases.)
-
Solubilization & Reading : Carefully aspirate the media. Add 150 µL of DMSO per well to dissolve the formazan. Agitate on a plate shaker for 10 minutes. Read absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the IC₅₀ using non-linear regression. This value dictates the dosing for all subsequent mechanistic assays.
Protocol B: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Causality: To definitively distinguish between cytostatic blockade and apoptotic cell death, we employ dual-staining Flow Cytometry. Annexin V-FITC binds externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in membrane-compromised cells (late apoptosis/necrosis). A separate PI/RNase stain isolates DNA content to reveal G0/G1 phase arrest.
Step-by-Step Workflow:
-
Treatment : Treat cells in 6-well plates with 11β,13-Dihydrolactucin at 0.5x, 1x, and 2x the established IC₅₀ for 24 hours.
-
Harvesting : Collect both floating (apoptotic) and adherent cells using an enzyme-free dissociation buffer to preserve cell surface phosphatidylserine.
-
Apoptosis Staining : Wash cells twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes in the dark at room temperature. Add 400 µL binding buffer and analyze immediately via flow cytometry.
-
Cell Cycle Staining (Parallel Cohort) : Fix harvested cells in 70% cold ethanol overnight at -20°C. Wash with PBS, then resuspend in 500 µL PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A). Incubate for 30 minutes at 37°C.
-
Acquisition : Acquire a minimum of 10,000 events per sample. Gate out debris and doublets to accurately quantify sub-G1, G0/G1, S, and G2/M populations.
Protocol C: Molecular Target Validation (Western Blotting)
Causality: To confirm that the phenotypic apoptosis and arrest are driven by the hypothesized pathways, we probe for upstream kinases and downstream executioners. Analyzing Caspase-9 (intrinsic) rather than Caspase-8 (extrinsic) validates that the guaianolide triggers mitochondrial depolarization[4].
Step-by-Step Workflow:
-
Lysis : Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. (Crucial: Phosphatase inhibitors are mandatory to preserve the phosphorylation status of JAK2 and AKT.)
-
Quantification & Separation : Quantify protein using a BCA assay. Load 30 µg of total protein per lane on a 10% SDS-PAGE gel. Run at 120V for 90 minutes.
-
Transfer : Transfer proteins to a PVDF membrane (0.2 µm pore size for optimal retention of low molecular weight caspases) at 300mA for 2 hours on ice.
-
Blocking & Primary Antibodies : Block with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-JAK2, STAT3, p-AKT, BCL-2, Cleaved Caspase-9, and GAPDH (loading control).
-
Detection : Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate. Quantify band densitometry using ImageJ.
Data Presentation & Expected Outcomes
To facilitate cross-study comparisons, the following table summarizes the quantitative benchmarks expected when assessing 11β,13-Dihydrolactucin in standard in vitro models.
| Assay Type | Cell Line | Target Metric | Expected Range / Benchmark | Mechanistic Significance |
| MTT Viability | PC3 (Prostate) | IC₅₀ (48h) | 10 - 45 µM | Establishes baseline cytotoxicity threshold |
| MTT Viability | A549 (Lung) | IC₅₀ (48h) | 15 - 50 µM | Validates sensitivity in epithelial carcinomas |
| Flow Cytometry | HeLa (Cervical) | Apoptotic Index | > 35% at 2x IC₅₀ | Confirms cell death is apoptotic, not necrotic |
| Flow Cytometry | A549 (Lung) | G0/G1 Arrest | > 40% population | Indicates cytostatic blockade via Cyclin D1 |
References
-
Title : Discovery, Structural Determination and Anticancer Activities of Lactucin-like Guaianolides Source : ResearchGate URL :[Link]
-
Title : Lactucin | CAS:1891-29-8 | High Purity Source : BioCrick URL :[Link]
Sources
Application Notes and Protocols for Investigating the Inhibition of the NF-κB Pathway by 11β,13-Dihydrolactucin
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 11β,13-dihydrolactucin, a sesquiterpene lactone, as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. These application notes detail the molecular basis of NF-κB activation, the proposed mechanism of its inhibition by 11β,13-dihydrolactucin, and a suite of validated, step-by-step protocols for robust experimental validation. The methodologies described herein range from cell-based reporter assays to protein and gene expression analyses, designed to provide a multi-faceted understanding of the compound's anti-inflammatory potential.
Introduction: Targeting a Master Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of a vast array of cellular processes, including immune responses, inflammation, cell survival, and proliferation.[1][2][3] The signaling pathway is typically activated by pro-inflammatory stimuli such as cytokines (e.g., TNF-α) and microbial products (e.g., lipopolysaccharide or LPS).[4] In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins.[1][3] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[2][4][5] This event unmasks a nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of hundreds of target genes, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][6] Given its critical role, dysregulation of the NF-κB pathway is implicated in numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[1]
Sesquiterpene lactones (SLs), a class of natural products found predominantly in plants of the Asteraceae family, are recognized for their potent biological activities, most notably their anti-inflammatory effects.[7][8] A primary mechanism for this activity is the inhibition of the NF-κB pathway.[7][8][9] 11β,13-dihydrolactucin, a guaianolide-type sesquiterpene lactone found in chicory (Cichorium intybus L.), has emerged as a compound of interest for its anti-inflammatory properties.[10][11][12] Studies have demonstrated its ability to prevent the activation of critical inflammatory signaling pathways, including NF-κB, leading to reduced expression of inflammatory mediators like iNOS, COX-2, IL-6, and IL-8.[11][12][13]
This guide provides the scientific rationale and detailed protocols to empower researchers to rigorously investigate and quantify the inhibitory effects of 11β,13-dihydrolactucin on the NF-κB signaling cascade.
Mechanism of Action: Interruption of the Canonical NF-κB Cascade
The anti-inflammatory activity of many sesquiterpene lactones is attributed to their ability to interfere with the canonical NF-κB activation pathway. The prevailing mechanism involves the prevention of IκBα degradation.[14] By inhibiting the degradation of this key inhibitory protein, SLs effectively trap the NF-κB complex in the cytoplasm, preventing it from reaching its nuclear targets and initiating pro-inflammatory gene transcription. While some SLs may also directly alkylate the p65 subunit of NF-κB, interrupting IκBα degradation is a crucial and widely reported mode of action.[9][14] Recent studies on 11β,13-dihydrolactucin align with this mechanism, showing it prevents NF-κB activation and subsequent downstream inflammatory events.[11][12]
The following diagram illustrates the canonical NF-κB pathway and the proposed point of intervention by 11β,13-dihydrolactucin.
Caption: High-level experimental workflow for validation.
Detailed Experimental Protocols
The following protocols are foundational for a thorough investigation. It is crucial to maintain aseptic techniques for all cell culture procedures and to include appropriate controls in every experiment.
Protocol 1: Cell Culture and Treatment
Causality: The choice of cell line is critical. HEK293 or HeLa cells are suitable for reporter assays and are easily transfected. [15]Macrophage cell lines like RAW 264.7 are more physiologically relevant for studying inflammation and respond robustly to LPS. The stimulus (TNF-α or LPS) is chosen to reliably activate the canonical NF-κB pathway. A non-toxic concentration of 11β,13-dihydrolactucin must be determined beforehand using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
Selected cell line (e.g., RAW 264.7 macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
11β,13-Dihydrolactucin (stock solution in DMSO)
-
Inflammatory stimulus: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment. For RAW 264.7 cells, seed ~0.5 x 10⁶ cells per well in a 6-well plate. Incubate overnight (37°C, 5% CO₂).
-
Pre-treatment: The next day, replace the old media with fresh, serum-free (or low-serum) media. Add 11β,13-dihydrolactucin (e.g., at 1, 5, 10 µM) or an equivalent volume of DMSO (vehicle control) to the appropriate wells. Incubate for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus to the designated wells (e.g., LPS at 100 ng/mL or TNF-α at 20 ng/mL).
-
Incubation: Incubate the plates for the desired time points. The optimal time depends on the downstream assay:
-
IκBα Degradation/Phosphorylation: 15-30 minutes.
-
p65 Nuclear Translocation: 30-60 minutes.
-
Gene Expression (qPCR): 2-6 hours.
-
Cytokine Production (ELISA): 6-24 hours.
-
-
Harvesting: After incubation, wash cells with ice-cold PBS and proceed immediately to the relevant downstream protocol (e.g., cell lysis for Western blot or RNA extraction for qPCR).
Protocol 2: NF-κB Luciferase Reporter Assay
Causality: This assay provides a quantitative readout of NF-κB transcriptional activity. [16]A reporter plasmid contains the luciferase gene under the control of a promoter with multiple NF-κB binding sites (κB sites). When activated NF-κB translocates to the nucleus, it binds to these sites and drives luciferase expression, which is measured as light output. [16]Co-transfection with a Renilla luciferase plasmid under a constitutive promoter is essential for normalizing results to account for variations in transfection efficiency and cell number. [17] Materials:
-
HEK293 or HeLa cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer plate reader
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the NF-κB reporter plasmid and the Renilla control plasmid according to the transfection reagent manufacturer's protocol. [17]2. Incubation: Allow cells to recover and express the plasmids for 18-24 hours. [15][17]3. Treatment: Perform pre-treatment and stimulation as described in Protocol 1. A typical final incubation time for NF-κB activation is 6-8 hours.
-
Cell Lysis: Wash cells once with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking. [18]5. Measurement:
-
Transfer 10-20 µL of lysate to a white, opaque 96-well plate. [16] * Add 50-100 µL of Luciferase Assay Reagent II (Firefly substrate) and measure luminescence (Signal 1). [16] * Add 50-100 µL of Stop & Glo® Reagent (Renilla substrate) to quench the firefly reaction and initiate the Renilla reaction. Measure luminescence again (Signal 2).
-
-
Data Analysis: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. Normalize the data to the stimulated control group to determine the percent inhibition.
| Treatment Group | Firefly RLU | Renilla RLU | Ratio (Firefly/Renilla) | % Inhibition |
| Vehicle Control | 1,500 | 50,000 | 0.03 | - |
| Stimulus (TNF-α) | 150,000 | 52,000 | 2.88 | 0% |
| Stimulus + 10µM Inhibitor | 35,000 | 51,000 | 0.69 | 76% |
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
Causality: Western blotting allows for the direct visualization and quantification of key proteins in the signaling cascade. [19][20]By probing for the phosphorylated forms of IκBα and p65, one can directly assess the activation state of the pathway. Measuring total IκBα levels is critical to confirm that the inhibitor prevents its degradation. [21][22]Loading controls (e.g., β-actin) are mandatory for ensuring equal protein loading across lanes.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-β-actin, anti-Lamin B1
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer. For translocation studies, use a nuclear/cytoplasmic fractionation kit. [23]2. Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-40 µg) and add Laemmli buffer. Boil at 95°C for 5 minutes. [24]4. SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane. [24]5. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [24]6. Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [24]8. Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
| Target Protein | Stimulus Only (Relative Density) | Stimulus + Inhibitor (Relative Density) | Expected Outcome with Inhibition |
| p-IκBα | 1.0 | < 0.5 | Decrease |
| Total IκBα | < 0.2 | > 0.8 | Increase (prevention of degradation) |
| Nuclear p65 | 1.0 | < 0.3 | Decrease |
Protocol 4: Quantitative PCR (qPCR) for NF-κB Target Genes
Causality: This protocol measures the functional outcome of NF-κB inhibition by quantifying the mRNA expression levels of its downstream target genes. [25][26]A reduction in the expression of pro-inflammatory genes like IL6 and TNFA provides strong evidence for the compound's anti-inflammatory efficacy. [11][13][27]Gene expression is normalized to a stably expressed housekeeping gene to correct for variations in RNA input.
Materials:
-
Treated cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR-validated primers for target and housekeeping genes
-
Real-Time PCR System
Procedure:
-
RNA Extraction: Isolate total RNA from cell pellets according to the kit manufacturer's protocol. Ensure the use of RNase-free techniques throughout. [25]2. cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction in a 10-20 µL volume containing SYBR Green Master Mix, forward and reverse primers (75-200 nM), and diluted cDNA template. [28]4. Thermal Cycling: Run the reaction on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). [28]5. Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. [28]Normalize the Ct value of the target gene to the housekeeping gene (ΔCt) and then normalize this value to the stimulated control group (ΔΔCt).
Example qPCR Primers (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| IL6 | GAAAGCAGCAAAGAGGCACT | TTTCACCAGGCAAGTCTCCT [28] |
| TNFA | AGCCCATGTTGTAGCAAACC | TGAGGTACAGGCCCTCTGAT [28] |
| 18S rRNA | ATGGCCGTTCTTAGTTGGTG | CGCTGAGCCAGTCAGTGTAG [28] |
References
- Cho, J. Y. (2006). Sesquiterpene Lactones as a Potent Class of NF-κB Activation Inhibitors. Current Enzyme Inhibition, 2(4), 329-341.
-
Hehner, S. P., Hofmann, T. G., Dröge, W., & Schmitz, M. L. (1999). Sesquiterpene Lactones Specifically Inhibit Activation of NF-kappa B by Preventing the Degradation of I Kappa B-alpha and I Kappa B-beta. The Journal of Biological Chemistry, 274(1), 1-4. Available at: [Link]
-
Rüngeler, P., Castro, V., Mora, G., Gören, N., Vichnewski, W., Pahl, H. L., Merfort, I., & Schmidt, T. J. (1999). Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action. Bioorganic & Medicinal Chemistry, 7(11), 2343-2352. Available at: [Link]
-
Dauch, J., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.). Journal of Agricultural and Food Chemistry, 71(16), 6398–6408. Available at: [Link]
-
Harding, O., & Holzbaur, E. L. F. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression. protocols.io. Available at: [Link]
-
Siedle, B., et al. (2006). Development of a Structural Model for NF-κB Inhibition of Sesquiterpene Lactones Using Self-Organizing Neural Networks. Journal of Medicinal Chemistry, 49(6), 1954-1964. Available at: [Link]
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Knodler, L. A., & Finlay, B. B. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155). Available at: [Link]
-
Fallah, A., et al. (2025). Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer. International Journal of Molecular Sciences, 26(4), 2217. Available at: [Link]
-
Matos, J., et al. (2021). Anti-inflammatory potential of Sesquiterpene Lactones. Encyclopedia MDPI. Available at: [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
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AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. AnyGenes. Available at: [Link]
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Matos, J., et al. (2024). Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. Food & Function, 15(19), 8413-8429. Available at: [Link]
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Mechanobiology Institute, National University of Singapore. (2024). What is the NF-κB pathway? Available at: [Link]
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Haspel, J., & Che, F. (2014). Detection of IκB Degradation Dynamics and IκB-α Ubiquitination. Journal of Visualized Experiments, (89). Available at: [Link]
-
Mehmood, A., et al. (2019). qPCR Assay for Cytokine Expression and Data Analysis. Bio-protocol, 9(22). Available at: [Link]
-
Liu, C., et al. (2015). Luciferase reporter assay for NF-κB. Bio-protocol, 5(2). Available at: [Link]
-
Matos, J., et al. (2024). Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. RSC Publishing. Available at: [Link]
-
Matos, J., et al. (2021). Anti-inflammatory potential of 11β,13-dihydrolactucin as demonstrated by the inhibition of the calcineurin-Crz1 pathway in S. cerevisiae. ResearchGate. Available at: [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System Protocol. Available at: [Link]
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Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Available at: [Link]
-
Harding, O., & Holzbaur, E. L. F. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression v1. ResearchGate. Available at: [Link]
-
Amadio, M., et al. (2019). NF-κB western blotting. Bio-protocol, 9(18). Available at: [Link]
-
Matos, J., et al. (2024). Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. PubMed. Available at: [Link]
-
Peng, Z., et al. (2015). Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP). Gut. Available at: [Link]
-
AnyGenes. (n.d.). Inflammation pathways analysis with AnyGenes® qPCR arrays. AnyGenes. Available at: [Link]
-
Bio-Techne. (n.d.). Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. Available at: [Link]
-
Ghosh, S., et al. (2015). Nuclear translocation of NF-κB. Bio-protocol, 5(2). Available at: [Link]
-
Dauch, J., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.). PMC. Available at: [Link]
-
Eastman, A., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot? Available at: [Link]
-
Iborra, M., et al. (2013). Inflammatory gene expression profiles in Crohn's disease and ulcerative colitis: A comparative analysis. Journal of Crohn's and Colitis, 7(8), 617-626. Available at: [Link]
-
O'Connor, S., et al. (2006). IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy. Molecular and Cellular Biology, 26(4), 1287-1297. Available at: [Link]
-
Sharma, A., et al. (2025). Regulation of p65 nuclear localization and chromatin states by compressive force. Molecular Biology of the Cell, 36(3). Available at: [Link]
-
Pérez-Peña, M., et al. (2016). Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2–MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide. Frontiers in Immunology, 7. Available at: [Link]
-
ResearchGate. (n.d.). I-kappa-B-alpha degradation and IKKalpha/beta phosphorylation analysis... Available at: [Link]
-
O'Connor, S., et al. (2005). NF-κB dictates the degradation pathway of IκBα. Molecular and Cellular Biology, 25(21), 9429-9440. Available at: [Link]
Sources
- 1. anygenes.com [anygenes.com]
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- 3. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
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- 11. novaresearch.unl.pt [novaresearch.unl.pt]
- 12. Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management - Food & Function (RSC Publishing) DOI:10.1039/D4FO01446D [pubs.rsc.org]
- 13. Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Frontiers | Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2–MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide [frontiersin.org]
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Technical Support Center: 11β,13-Dihydrolactucin Purification & Troubleshooting
Welcome to the Technical Support Center for the extraction and purification of 11β,13-Dihydrolactucin (DHLc) . This guide is engineered for researchers and drug development professionals dealing with the complex isolation of sesquiterpene lactones (STLs) from natural matrices like Cichorium intybus (chicory) and Lactuca sativa (lettuce)[1].
DHLc is a highly valued guaianolide STL with potent analgesic, antimicrobial, and anti-inflammatory properties[1]. Mechanistically, DHLc serves as a powerful anti-inflammatory agent by inhibiting the calcineurin-dependent activation and nuclear accumulation of NFAT/Crz1 transcription factors[2].
Fig 1. DHLc inhibition of the Calcineurin/NFAT inflammatory signaling pathway.
Standardized Extraction & Purification Workflow
Isolating DHLc presents significant challenges due to its low natural abundance, co-elution with structurally similar STLs (e.g., lactucin), and the presence of highly polar matrix components like inulin (which can constitute up to 70% of the root's dry mass)[3].
Fig 2. Three-step large-scale purification workflow for 11β,13-Dihydrolactucin.
Self-Validating Step-by-Step Protocol
Step 1: Enzymatic Maceration (Deconjugation)
-
Action : Suspend 750 g of freeze-dried chicory root powder in ultra-pure water. Macerate at 30°C for 17 hours[1].
-
Causality : DHLc naturally exists primarily as conjugated forms (11β,13-dihydrolactucin-glucoside and 11β,13-dihydrolactucin-oxalate)[1]. Direct organic extraction bypasses deconjugation. Water maceration at 30°C provides the optimal thermodynamic environment for endogenous plant enzymes to hydrolyze these conjugates into free DHLc, drastically increasing the final yield[1].
-
Validation Check : Sample the aqueous phase post-maceration. HPLC-UV analysis should show a significant reduction in peaks corresponding to DHLc-oxalate/glucoside and a proportional increase in the free DHLc peak.
Step 2: Liquid-Liquid Extraction (LLE)
-
Action : Partition the aqueous macerate with Ethyl Acetate (EtOAc) in a 1:1 ratio. Repeat three times. Combine the organic layers and dry under reduced pressure[1].
-
Causality : EtOAc is moderately polar, perfectly matching the polarity of free STLs while leaving highly polar inulin, sugars, and the majority of phenolics trapped in the aqueous phase[1].
-
Validation Check : The aqueous raffinate should lose its characteristic intense bitterness, confirming the successful transfer of the bitter STLs into the organic phase.
Step 3: Reversed-Phase Flash Chromatography
-
Action : Resuspend the dried extract and load it onto a C18 reversed-phase column. Elute using a gradient of Acetonitrile and Water[1].
-
Causality : DHLc and Lactucin (Lc) co-elute in normal-phase chromatography due to identical hydroxyl group counts. Reversed-phase C18 exploits the slight increase in hydrophobicity of DHLc (caused by the saturated C11-C13 bond) compared to the α,β-unsaturated lactone ring of Lc, achieving baseline separation[1].
Quantitative Extraction Data
The table below summarizes the critical effect of extraction parameters on the hydrolysis of conjugates and the final yield of free DHLc[1].
| Extraction Solvent | Temperature (°C) | Time (h) | Free DHLc Yield | Conjugated DHLc | Process Efficiency |
| Methanol/Water (70/30) | 25 | 2 | Low | High | Poor (Enzymes denatured; no hydrolysis) |
| Ultra-pure Water | 50 | 17 | Moderate | Low | Suboptimal (Thermal degradation of STLs) |
| Ultra-pure Water | 30 | 17 | Maximum | Minimal | Optimal (Complete enzymatic hydrolysis) |
Note: Large-scale extraction (750 g root) under optimal conditions yields approximately 642.3 ± 76.3 mg of pure DHLc[1].
Troubleshooting & FAQs
Q: Why is my DHLc yield consistently low despite using high-grade chicory root? A: You are likely experiencing incomplete deconjugation. In chicory, DHLc predominantly exists as oxalate and glucoside conjugates[1][3]. If you extract directly with organic solvents (e.g., pure methanol or ethanol) or use high heat, you denature the endogenous enzymes necessary to cleave these conjugates. Corrective Action: Always perform a preliminary water maceration at 30°C for 17 hours to facilitate enzymatic release before organic partitioning[1].
Q: I am observing severe co-elution of DHLc with Lactucin (Lc) during flash chromatography. How can I resolve this? A: DHLc and Lc differ structurally only by the saturation of the α-methylene-γ-lactone ring. Normal-phase silica struggles to resolve them due to their identical hydrogen-bonding potential. Corrective Action: Switch to reversed-phase chromatography (C18). The fully saturated ring of DHLc alters its spatial conformation and slightly increases its hydrophobicity compared to Lc. A carefully optimized Acetonitrile/Water gradient will elute Lactucin first, followed cleanly by DHLc[1].
Q: My extract is heavily contaminated with inulin and phenolic compounds, which is clogging my HPLC columns. A: Chicory roots contain up to 70% inulin by dry mass, along with complex phenolics[3]. Corrective Action: Avoid highly polar alcohols for the primary bulk extraction. If phenolics persist after LLE, implement a Solid Phase Extraction (SPE) clean-up step using silica-based cartridges. Acidifying the loading solvent with 2% formic acid allows STLs to elute while polar phenolics are strongly retained on the silica stationary phase[4].
Q: Is DHLc stable during concentration under reduced pressure? A: STLs can be sensitive to thermal degradation. While DHLc lacks the highly reactive α-methylene-γ-lactone group present in Lactucin (which acts as a Michael acceptor)[1], prolonged exposure to temperatures above 40°C during rotary evaporation can still lead to lactone ring opening or degradation. Corrective Action: Maintain the water bath temperature strictly below 40°C during solvent removal and store the purified powder at -20°C under an inert atmosphere.
Sources
- 1. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactucin | CAS:1891-29-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Enhancing the Bioavailability of 11β,13-Dihydrolactucin
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 11β,13-Dihydrolactucin. It provides in-depth technical support, troubleshooting advice, and validated protocols to address the primary challenge associated with this compound: its low oral bioavailability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with 11β,13-Dihydrolactucin and other related sesquiterpene lactones.
Q1: Why is the oral bioavailability of 11β,13-Dihydrolactucin typically low?
The low oral bioavailability of 11β,13-Dihydrolactucin, a common issue for many natural sesquiterpene lactones, stems from several key factors.[1][2][3] Firstly, it exhibits poor aqueous solubility, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract.[4][5] Secondly, studies on related compounds in chicory indicate that it likely undergoes extensive pre-systemic metabolism, including modifications by gut microbiota and subsequent phase II metabolism (e.g., glucuronidation) in the intestinal wall and liver.[6][7] Finally, like many natural products, it may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the GI lumen, further reducing net absorption.[5][8]
Q2: What are the primary strategies to consider for improving its bioavailability?
There are three principal avenues for enhancing the bioavailability of a hydrophobic compound like 11β,13-Dihydrolactucin. The choice depends on available resources, desired dosage form, and the specific mechanism limiting its absorption.
-
Solubility Enhancement: This approach focuses on increasing the concentration of the drug dissolved in the GI fluid.
-
Nanoformulations: Encapsulating the compound into nanocarriers like solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles can dramatically increase its surface area, improve solubility, and protect it from degradation.[9][10][11]
-
Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former can alter the crystal lattice energy, leading to significant improvements in solubility and dissolution rate without changing the molecule's chemical structure.[12][13][14]
-
-
Permeability Enhancement: These strategies aim to improve the transport of the molecule across the intestinal epithelium.
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can form fine oil-in-water emulsions in the gut, which can bypass the dissolution step and be absorbed via lymphatic pathways.[15][16]
-
Use of Permeation Enhancers: Incorporating safe, natural absorption enhancers can transiently open tight junctions between intestinal cells or increase membrane fluidity, facilitating drug passage.[17][18][19]
-
-
Metabolic Inhibition: This involves preventing the breakdown or efflux of the drug.
Q3: How do I choose the best enhancement strategy for my research goals?
The optimal strategy is determined by a combination of experimental goals and practical constraints. The following table provides a decision-making framework.
| Strategy | Primary Mechanism | Best For... | Potential Challenges |
| Nanoformulation (e.g., SLNs) | Solubility, Protection from Degradation, Potential for Targeting | Early-stage screening, significant bioavailability enhancement, controlled release applications.[10] | Complex formulation development, physical stability (aggregation), scaling up production.[4] |
| Co-crystallization | Solubility, Dissolution Rate, Stability | Improving solid-state properties, creating a stable, patentable new form of the compound.[12][20] | Requires extensive screening for a suitable co-former, risk of converting to a less soluble form.[21] |
| Lipid-Based Formulations (SEDDS) | Bypassing Dissolution, Enhancing Lymphatic Uptake | Highly lipophilic compounds, improving food effect variability.[15] | Potential for GI side effects at high doses, excipient compatibility issues. |
| Use of Bioenhancers | Inhibition of Metabolism/Efflux | Compounds that are known substrates for CYP enzymes or P-gp, combination therapy studies.[8] | Potential for drug-drug interactions, requires careful dose selection of the enhancer. |
Q4: What are the critical first experiments I should conduct?
Before attempting complex formulations, a baseline characterization is essential.
-
Confirm Aqueous Solubility: Quantitatively determine the solubility in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). This confirms the extent of the solubility problem.
-
Assess Intrinsic Permeability: Use an in vitro model like the Caco-2 permeability assay.[22][23] This will reveal if the compound has inherently poor membrane permeability or if it is a substrate for efflux pumps (indicated by a high efflux ratio). This data is crucial for deciding whether to focus on solubility enhancement alone or if permeability/efflux is the bigger hurdle.
Section 2: Troubleshooting Guide: Experimental Hurdles & Solutions
This section focuses on specific problems that may arise during experimentation and provides actionable solutions based on field experience.
Problem 1: Inconsistent results in initial solubility testing.
-
Symptom: Wide variability in measured solubility values between replicate experiments.
-
Probable Cause & Solution:
-
Insufficient Equilibration Time: The shake-flask method requires the system to reach equilibrium. For poorly soluble crystalline compounds, this can take 24-72 hours.
-
Action: Increase the incubation time and sample at multiple time points (e.g., 24, 48, 72 hours) to ensure a plateau has been reached.
-
-
Temperature Fluctuations: Solubility is temperature-dependent.
-
Action: Use a calibrated, temperature-controlled incubator or shaking water bath set to a physiologically relevant temperature (37°C).
-
-
Inadequate Separation of Solid/Liquid Phases: Undissolved microparticles in the supernatant will falsely inflate the measured concentration.
-
Action: After equilibration, centrifuge samples at high speed (e.g., >10,000 x g) and filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) before analysis.
-
-
Problem 2: Low apparent permeability (Papp) in Caco-2 assays for a promising formulation.
-
Symptom: The Papp value for your formulated 11β,13-Dihydrolactucin is unexpectedly low (<1 x 10⁻⁶ cm/s), suggesting poor absorption.
-
Probable Cause & Solution:
-
Poor Monolayer Integrity: The Caco-2 cell monolayer is not forming a tight barrier.
-
Action: Verify the integrity of each monolayer before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and above a pre-determined threshold (e.g., >200 Ω·cm²).[24][25] Also, run a low-permeability marker like Lucifer yellow or mannitol; its Papp should be very low.[26]
-
-
Active Efflux: The compound is being actively pumped out by transporters like P-gp expressed on Caco-2 cells.
-
Action: Perform a bi-directional transport study (Apical-to-Basolateral and Basolateral-to-Apical). Calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 strongly suggests active efflux.[27] To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor like verapamil.[27]
-
-
Formulation Instability: The formulation (e.g., nanoparticles) may be unstable in the assay buffer, leading to drug precipitation.
-
Action: Measure the particle size and concentration of your formulation in the assay buffer over the experiment's duration to check for aggregation or drug leakage.
-
-
Problem 3: Poor physical stability of nanoformulations (e.g., aggregation, drug leakage).
-
Symptom: Solid lipid nanoparticles (SLNs) aggregate and precipitate out of suspension within hours or days of preparation.
-
Probable Cause & Solution:
-
Insufficient Surface Charge: The electrostatic repulsion between particles is too low to prevent van der Waals forces from causing aggregation.
-
Action: Measure the Zeta Potential of your formulation. A value of |±30 mV| or greater is generally required for good electrostatic stability. Consider adding or changing the surfactant/stabilizer to one that imparts a higher surface charge.
-
-
Suboptimal Lipid/Surfactant Ratio: The amount of surfactant may be insufficient to fully cover the surface of the newly formed nanoparticles during homogenization.
-
Action: Systematically vary the lipid-to-surfactant ratio to find the optimal concentration that yields the smallest particle size and highest zeta potential.
-
-
Drug Expulsion: The drug is being expelled from the lipid matrix, particularly during storage. This is common if the drug has poor compatibility with the solid lipid core.
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for key experiments. They are designed to be self-validating by including necessary controls.
Protocol 3.1: Comparative Aqueous Solubility Assessment (Shake-Flask Method)
Objective: To quantify and compare the equilibrium solubility of pure 11β,13-Dihydrolactucin against a developed formulation (e.g., SLNs, co-crystals).
Materials:
-
11β,13-Dihydrolactucin (pure compound and formulated)
-
Simulated Intestinal Fluid (SIF), pH 6.8, without enzymes
-
2 mL glass vials
-
Orbital shaker with temperature control (37°C)
-
Centrifuge
-
0.22 µm PVDF syringe filters
-
HPLC system with a suitable C18 column and validated analytical method for 11β,13-Dihydrolactucin.
Procedure:
-
Add an excess amount of the test substance (e.g., 5 mg of pure compound or an equivalent amount of the formulation) to 1 mL of SIF in a glass vial. This ensures that a saturated solution is formed.
-
Prepare at least three replicates for each substance being tested.
-
Securely cap the vials and place them in an orbital shaker set to 37°C and a suitable agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for 48 hours.
-
After 48 hours, remove the vials and centrifuge them at 10,000 x g for 15 minutes to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter into a clean HPLC vial.
-
Dilute the filtrate as necessary with the mobile phase.
-
Analyze the concentration of 11β,13-Dihydrolactucin in the filtrate using the validated HPLC method.
-
The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol 3.2: Caco-2 Cell Permeability Assay for Bioavailability Screening
Objective: To determine the apparent permeability coefficient (Papp) of 11β,13-Dihydrolactucin across a Caco-2 cell monolayer and to assess if it is a substrate for active efflux.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Transwell® permeable supports (e.g., 12-well plate, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4)
-
Test compound (11β,13-Dihydrolactucin) dosing solution (e.g., 10 µM in transport buffer)
-
Control compounds: Propranolol (high permeability), Atenolol or Mannitol (low permeability)[25]
-
TEER meter (e.g., Millicell® ERS-2)
-
LC-MS/MS for sample analysis
Procedure:
Part A: Cell Seeding and Differentiation
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days in a humidified incubator (37°C, 5% CO₂), changing the medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions.[23][25]
Part B: Monolayer Integrity Check
-
Before the transport study, measure the TEER of each Transwell® insert. Only use monolayers with TEER values > 200 Ω·cm².[24] Record these pre-experiment values.
Part C: Transport Experiment (Apical to Basolateral - A→B)
-
Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Add 1.5 mL of fresh transport buffer to the basolateral (receiver) compartment.
-
Add 0.5 mL of the dosing solution (e.g., 10 µM 11β,13-Dihydrolactucin) to the apical (donor) compartment.
-
Incubate the plate at 37°C on an orbital shaker (50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample (e.g., 200 µL) from the basolateral compartment. Replace the volume with fresh, pre-warmed transport buffer.
-
At the end of the experiment (120 min), take a final sample from the apical compartment.
Part D: Transport Experiment (Basolateral to Apical - B→A)
-
Repeat the experiment in parallel on separate monolayers, but this time add the dosing solution to the basolateral compartment (1.5 mL) and fresh buffer to the apical compartment (0.5 mL).
-
Sample from the apical (receiver) compartment at the same time points.
Part E: Post-Experiment Integrity Check & Sample Analysis
-
After the transport study, re-measure the TEER of all monolayers to ensure their integrity was not compromised.
-
Analyze the concentration of the compound in all collected samples using LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor compartment (µmol/mL).
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
Protocol 3.3: Formulation of Solid Lipid Nanoparticles (SLNs) via Hot Homogenization
Objective: To prepare 11β,13-Dihydrolactucin-loaded SLNs as a model nanoformulation.
Materials:
-
Solid Lipid: Compritol® 888 ATO (Glycerol behenate)
-
Surfactant: Poloxamer 188
-
11β,13-Dihydrolactucin
-
Purified water
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer or probe sonicator
-
Magnetic stirrer with hot plate
Procedure:
-
Preparation of Lipid Phase: Weigh the solid lipid (e.g., 500 mg) and 11β,13-Dihydrolactucin (e.g., 50 mg) and melt them together in a beaker at a temperature ~10°C above the lipid's melting point (~85°C).
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 500 mg Poloxamer 188) in purified water (e.g., 50 mL) and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the melted lipid phase under continuous stirring with a magnetic stirrer. Immediately homogenize this mixture using a high-shear homogenizer at ~10,000 rpm for 5 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3 cycles at 500 bar) or probe sonication. This is the critical step for reducing the droplet size to the nanometer range.
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath and stir gently until it cools to room temperature. The lipid droplets will solidify, forming the SLNs.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. Also, determine the encapsulation efficiency by separating free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in the supernatant.
Section 4: Visualization & Data Interpretation
Visual workflows and clear data interpretation tables are crucial for planning and executing experiments effectively.
Diagrams
// Connections Sol -> Decision; Caco2 -> Decision; Decision -> Sol_Strat [label="If Low Solubility is Key"]; Decision -> Perm_Strat [label="If High Efflux is Key"]; Sol_Strat -> Formulate; Perm_Strat -> Formulate; Formulate -> Re_Eval; Re_Eval -> Opt [label="If Improved"]; Re_Eval -> Formulate [label="If Not Improved"]; Opt -> PK_Study; } enddot Caption: Workflow for selecting and validating a bioavailability enhancement strategy.
Data Interpretation
The data from the Caco-2 assay is predictive of in vivo absorption mechanisms and can be interpreted using the following table.
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted In Vivo Absorption | Interpretation & Recommended Action |
| > 10 | < 2 | High (>70%) | Compound is well-absorbed. Bioavailability issues are likely due to metabolism, not permeability. |
| 1 - 10 | < 2 | Moderate | Permeability is moderate. Enhancing solubility should be the primary focus to improve overall absorption. |
| < 1 | < 2 | Low (<20%) | Compound has inherently poor permeability. Strategy should include both solubility and permeability enhancement.[29] |
| Any Value | > 2 | Variable, often low | Active efflux is a major barrier. Co-administration with a P-gp inhibitor is strongly recommended. The formulation should be designed to protect the drug from efflux transporters.[5] |
By systematically applying these FAQs, troubleshooting guides, and protocols, researchers can efficiently diagnose the barriers to 11β,13-Dihydrolactucin's bioavailability, select an appropriate enhancement strategy, and generate the robust data needed to advance their drug development programs.
References
-
Weng, H., et al. (2020). Low Oral Bioavailability and Partial Gut Microbiotic and Phase II Metabolism of Brussels/Witloof Chicory Sesquiterpene Lactones in Healthy Humans. Nutrients, 12(12). Available at: [Link]
-
Fahmy, S. A., et al. (2023). Current Advances in Nanotechnology-Mediated Delivery of Herbal and Plant-Derived Medicines. Pharmaceutics, 15(3), 909. Available at: [Link]
-
Kawakami, K. (2018). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Journal of Pharmaceutical Sciences, 107(1), 5-13. Available at: [Link]
-
Pharmapproach. (2024). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Pharmapproach. Available at: [Link]
-
Veterinaria. (2023). Nano Formulation: A Promising Approach To Enhance The Bioavailability And Therapeutic Efficacy Of Herbal Drugs. Veterinaria. Available at: [Link]
-
ITQB. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB. Available at: [Link]
-
ResearchGate. (2024). Nanoencapsulation of Herbal Extracts for Enhanced Bioavailability. ResearchGate. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Co-Crystallization: A technique to develop a better pharmaceutical formulation. IJTSRD. Available at: [Link]
-
PEXACY International Journal of Pharmaceutical Science. (2024). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. PEXACY. Available at: [Link]
-
Assay Protocol. (n.d.). Caco2 assay protocol. Assay Protocol. Available at: [Link]
-
MDPI. (2023). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. Available at: [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link]
-
McClements, D. J., & Li, Y. (2015). Boosting the bioavailability of hydrophobic nutrients, vitamins, and nutraceuticals in natural products using excipient emulsions. Food Research International, 76(Pt 3), 1-13. Available at: [Link]
-
Royal Society of Chemistry. (2021). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 23(32), 5435-5455. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 11beta,13-Dihydrolactucin. PubChem. Available at: [Link]
-
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC. Available at: [Link]
-
ResearchGate. (2024). Boosting the Bioavailability of Hydrophobic Nutrients. ResearchGate. Available at: [Link]
-
Mérieux NutriSciences. (n.d.). Absorption and Efficacy Studies by In Vitro Models. Mérieux NutriSciences. Available at: [Link]
-
Research and Reviews: A Journal of Pharmacognosy and Phytochemistry. (2021). Bioavailability Enhancement of Herbal Drugs through Phytosomal and Nanoformulation Technologies. Research and Reviews. Available at: [Link]
-
Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Charnwood Discovery. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2021). Nano technology-based drug delivery systems and herbal medicine. WJPR. Available at: [Link]
-
Yang, Y., & Li, S. (2015). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. Journal of Functional Foods, 13, 313-324. Available at: [Link]
-
ResearchGate. (2020). Pharmacokinetic characteristics of sesquiterpene lactones and metabolites in serum over 24 h in 16 healthy adults after Brussels/witloof chicory consumption. ResearchGate. Available at: [Link]
-
MDPI. (2020). Applications of Sesquiterpene Lactones: A Review of Some Potential Success Cases. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Utilization of Physiologically Based Pharmacokinetic Modeling in Pharmacokinetic Study of Natural Medicine: An Overview. PMC. Available at: [Link]
-
Preprints.org. (2024). Green Solutions for Better Medicine: Natural Bioavailability Enhancers in Drug Formulation. Preprints.org. Available at: [Link]
-
Taylor & Francis Online. (2020). What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 17(2), 187-203. Available at: [Link]
-
Academic Journals. (2009). Bioavailability enhancing activities of natural compounds from medicinal plants. Journal of Medicinal Plants Research, 3(13), 1204-1211. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. PMC. Available at: [Link]
-
MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. MDPI. Available at: [Link]
-
Hilaris. (2023). Investigating the Pharmacokinetics of Natural Products: Challenges and Advances in Bioavailability. Journal of Pharmacokinetics & Experimental Therapeutics. Available at: [Link]
-
ResearchGate. (2023). Pharmacokinetics of Natural Compounds: Unlocking the Therapeutic Potential. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Bioavailability enhancers of herbal origin: An overview. PMC. Available at: [Link]
-
ResearchGate. (2023). Mini Review Pharmacokinetics of Natural Compounds: Unlocking the Therapeutic Potential. ResearchGate. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). A Comprehensive Review on Natural Products as Chemical Penetration Enhancer. JDDT. Available at: [Link]
-
PubMed. (2021). What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 17(2), 187-203. Available at: [Link]
-
ScienceScholar. (2022). A review on absorption enhancer and bioenhancer. ScienceScholar. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. JOCPR. Available at: [Link]
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potential for 11beta,13-Dihydrolactucin degradation
Welcome to the Technical Support Center for Sesquiterpene Lactone (STL) Research. As a Senior Application Scientist, I have designed this guide to address the complex chemical and metabolic instabilities of 11β,13-dihydrolactucin (11β,13-DHLc). This document provides validated troubleshooting steps, mechanistic explanations, and robust protocols to ensure scientific integrity in your extraction and pharmacokinetic workflows.
Section 1: Troubleshooting FAQs
Q: Why is my 11β,13-dihydrolactucin yield inconsistent during aqueous extraction from Cichorium intybus? A: Yield inconsistencies are typically caused by the uncontrolled hydrolysis of conjugated STLs. In the plant matrix, 11β,13-DHLc exists both as a free aglycone and as unstable conjugates, such as 11β,13-dihydrolactucin-oxalate and 11β,13-dihydrolactucin-glucoside[1]. When exposed to endogenous enzymes during tissue disruption or acidified solvents, these conjugates rapidly hydrolyze, reverting to the parent 11β,13-dihydrolactucin[1]. While this artificially inflates the yield of the free form, it destroys the native phytochemical profile. To prevent this, extractions must utilize a standardized MeOH/H₂O (70/30, v/v) mixture; the high methanol concentration denatures endogenous esterases and stabilizes the conjugates[1].
Q: How does UV exposure affect the structural integrity of 11β,13-dihydrolactucin during purification? A: Guaianolide STLs are highly photolabile. Under UV irradiation (e.g., 366 nm), these compounds undergo pseudo-first-order degradation[2]. The primary degradation mechanism is the nucleophilic addition of a water molecule across the C(1)–C(10) double bond, yielding a water adduct with a newly formed hydroxyl group at the C(10) position[2]. This photodegradation is independent of temperature (293–313 K) and initial concentration, exhibiting a half-life of approximately 45 minutes in aqueous extracts[2]. Consequently, all purification steps—especially HPLC—must be conducted in amber glassware or under actinic shielding.
Q: What is the metabolic fate of 11β,13-dihydrolactucin in pharmacokinetic assays? A: In vivo and in vitro models indicate that 11β,13-DHLc is both a degradation product and a substrate for extensive metabolism. Human gut microbiota actively degrades complex glycosylated STLs, enzymatically converting precursors like 11β,13-dihydrolactucopicrin into 11β,13-dihydrolactucin[3]. Once formed or ingested, 11β,13-DHLc undergoes rapid Phase II metabolism, primarily forming glucuronide and sulfate conjugates[4]. This extensive biotransformation significantly increases the molecule's polarity, leading to rapid excretion and characteristically low oral bioavailability[3].
Section 2: Quantitative Degradation Data
Table 1: Stability and Kinetic Parameters of 11β,13-Dihydrolactucin
| Degradation Pathway | Catalyst / Condition | Kinetic Order | Primary Degradation Product | Half-Life / Recovery |
| Photodegradation | UV Irradiation (366 nm) | Pseudo-first-order | C(10)-OH water adduct | ~45 min (aqueous extract)[2] |
| Conjugate Hydrolysis | Endogenous enzymes / Acid | Zero-order (enzyme-dependent) | Free 11β,13-Dihydrolactucin | Rapid (during extraction)[1] |
| Gut Microbiota Metabolism | Fecal suspensions | First-order | Glucuronide/Sulfate conjugates | High conversion (low bioavailability)[3] |
Section 3: Experimental Protocols
Protocol A: Standardized Extraction and Stabilization of 11β,13-Dihydrolactucin
Causality Focus: Preventing enzymatic hydrolysis and thermal degradation.
-
Biomass Preparation: Lyophilize Cichorium intybus roots immediately after harvesting.
-
Why: Freezing halts endogenous enzymatic activity (esterases/cellulases) that cleave oxalyl/glucosyl groups, preserving the native state of the plant matrix.
-
-
Solvent Extraction: Suspend the powdered biomass in a MeOH/H₂O (70/30, v/v) solution.
-
Why: The 70% methanol concentration precipitates proteins and prevents enzymatic hydrolysis of the lactone ring and oxalate conjugates[1].
-
-
Liquid-Liquid Partitioning: Evaporate the methanol under reduced pressure at <40°C.
-
Why: Strict temperature control prevents thermal degradation. Partition the remaining aqueous phase with ethyl acetate (1:1, v/v) three times.
-
-
Phase Separation: Collect the organic phase containing free 11β,13-DHLc. The aqueous phase will retain the highly polar conjugates (e.g., 11β,13-dihydrolactucin-glucoside)[1].
-
Chromatographic Purification: Purify the organic phase using Reversed-Phase HPLC (C18 column) under UV-shielded conditions to prevent C(1)-C(10) water adduct formation[2].
Protocol B: In Vitro Gut Microbiota Degradation Assay
Causality Focus: Validating metabolic stability and Phase II conjugation.
-
Fecal Slurry Preparation: Homogenize fresh human fecal samples in pre-reduced phosphate-buffered saline (PBS, pH 7.0) under strict anaerobic conditions (10% H₂, 10% CO₂, 80% N₂).
-
Why: Obligate anaerobes are responsible for the primary cleavage of STL glycosides.
-
-
Substrate Incubation: Spike 11β,13-DHLc (final concentration 100 μM) into the fecal slurry and incubate at 37°C.
-
Time-Course Sampling: Draw aliquots at 0, 1, 2, 4, 8, and 24 hours.
-
Reaction Quenching (Self-Validating Step): Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., santonin).
-
Why: Cold organic solvent instantly denatures metabolic enzymes, freezing the kinetic profile at the exact time of sampling and allowing for accurate recovery calculation via the internal standard.
-
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the parent compound and identify Phase II metabolites (glucuronides/sulfates)[3].
Section 4: System Workflows & Pathway Visualizations
Chemical and metabolic degradation pathways of 11β,13-dihydrolactucin.
Standardized extraction workflow to prevent 11β,13-dihydrolactucin degradation.
References
-
Urban, F., et al. "UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS." Chimia, 2016. 2
-
"Low Oral Bioavailability and Partial Gut Microbiotic and Phase II Metabolism of Brussels/Witloof Chicory Sesquiterpene Lactones in Healthy Humans." Nutrients, 2020. 3
-
"A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards." PMC / Molecules, 2023. 1
-
"11beta,13-Dihydrolactucin | CAS:83117-63-9 - ChemFaces." ChemFaces, 2023. 4
Sources
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- 2. chimia.ch [chimia.ch]
- 3. 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Troubleshooting Low Yields in 11β,13-Dihydrolactucin Synthesis & Isolation
Welcome to the Advanced Applications Support Center. 11β,13-Dihydrolactucin (DHLc) is a highly valuable guaianolide sesquiterpene lactone (STL) with significant anti-inflammatory and antimicrobial potential[1]. Because the de novo total synthesis of the guaianolide skeleton is thermodynamically complex and economically unviable for scale-up, researchers rely on two primary pathways: Top-Down Autohydrolytic Extraction from Cichorium intybus L. (chicory) and Bottom-Up Enzymatic Bioconversion using engineered cytochromes[2].
This guide addresses the critical bottlenecks in both workflows, providing causality-driven solutions and self-validating protocols to maximize your DHLc yield.
Pathway Architecture: Dual Routes to DHLc
Fig 1: Dual pathways for DHLc isolation and semi-synthesis highlighting critical conversion steps.
Section 1: Quantitative Yield Optimization Data
The most common error in DHLc isolation is treating it as a standard solvent extraction. In planta, DHLc is sequestered as 11β,13-dihydrolactucin-oxalate and 11β,13-dihydrolactucin-glucoside[1]. To achieve high yields, you must manipulate the extraction conditions to favor in situ enzymatic cleavage rather than mere solvation[3].
Table 1: Impact of Extraction Parameters on 11β,13-Dihydrolactucin (DHLc) Yield
| Extraction Solvent | Temp (°C) | Time (h) | Free DHLc Yield (mg/g) | Conjugated DHLc State | Mechanistic Causality |
| MeOH/H₂O (70:30) | 25 | 2 | < 0.15 | Intact (High) | Organic solvent denatures endogenous plant esterases, preventing autohydrolysis. |
| Ultra-pure Water | 50 | 1 | ~ 0.20 | Intact (High) | Thermal denaturation of plant enzymes halts the conversion of oxalyl/glucosyl forms. |
| Ultra-pure Water | 30 | 17 | 0.86 ± 0.10 | Cleaved (Low) | Optimal thermodynamic window for endogenous enzymatic autohydrolysis. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my total yield of free 11β,13-dihydrolactucin from chicory root extraction consistently below 0.2 mg/g despite using exhaustive methanol extraction? A: You are trapping your product in its conjugated state. Methanol is an excellent solvent for STLs, but it instantly denatures the endogenous plant esterases required to cleave the oxalyl and glucosyl moieties attached to the DHLc backbone[1]. By switching to a 30°C water maceration for 17 hours, you utilize the plant's own enzymes to perform a massive, self-contained autohydrolysis, boosting your free DHLc yield to ~0.86 mg/g[3].
Q2: During the liquid-liquid extraction (LLE) phase of the aqueous macerate, I am losing up to 40% of my product to an unbreakable emulsion. How do I resolve this? A: The emulsion is stabilized by high concentrations of inulin (a polysaccharide) and saponins co-extracted from the chicory roots[4]. You cannot resolve this through centrifugation alone. You must alter the dielectric constant of the aqueous phase prior to LLE. Introducing a cold ethanol precipitation step forces the inulin out of solution[5]. Once the polysaccharides are pelleted and removed, the subsequent ethyl acetate extraction will separate cleanly.
Q3: We are attempting the bottom-up enzymatic bioconversion of 11β,13-dihydro-8-deoxylactucin to DHLc using yeast-expressed CYP71DD33. The substrate conversion stalls at 15%. What is the limiting factor? A: CYP71DD33 has been identified as the highly specific lactucin synthase responsible for this regiospecific hydroxylation[2]. When in vitro turnover stalls, the causality is almost always cofactor depletion or poor microsomal coupling[6]. Cytochrome P450s require a continuous supply of electrons from Cytochrome P450 Reductase (CPR). Ensure your assay includes a robust NADPH regeneration system (e.g., Glucose-6-phosphate and G6P-dehydrogenase) and verify that your microsomal preparation maintains lipid bilayer integrity to keep CYP71DD33 and CPR physically coupled.
Section 3: Self-Validating Methodologies
To ensure absolute reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the internal validation checkpoint is met.
Protocol A: Standardized Autohydrolytic Extraction of DHLc[1],[3]
Objective: Maximize the conversion of conjugated precursors into free DHLc.
-
Maceration & Autohydrolysis: Suspend 100 g of freeze-dried chicory root powder in 2 L of ultra-pure water. Incubate at exactly 30°C for 17 hours under continuous orbital shaking (150 rpm).
-
Validation Checkpoint 1: Withdraw a 5 µL aliquot, filter, and run via HPLC-DAD at 254 nm. The process is validated when the peak area for DHLc-oxalate (Rt ~14.5 min) decreases by >90% compared to a t=0 control, while the free DHLc peak (Rt ~12.2 min) proportionally increases.
-
-
Polysaccharide Precipitation: Add cold absolute ethanol to the aqueous macerate to achieve a 20% (v/v) final concentration. Incubate at 4°C for 2 hours, then centrifuge at 8,000 × g for 15 minutes.
-
Validation Checkpoint 2: The supernatant must flow freely without viscosity. If the liquid remains syrupy, increase ethanol concentration by 5% increments until the inulin fully crashes out.
-
-
Liquid-Liquid Extraction (LLE): Extract the clarified aqueous phase three times with equal volumes of ethyl acetate (EtOAc). Combine the organic layers and dry over anhydrous Na₂SO₄. Evaporate under reduced pressure.
-
Purification: Resuspend the crude extract in 10% acetonitrile and purify via preparative Reversed-Phase Chromatography (C18 column) using a water/acetonitrile gradient.
Protocol B: CYP71DD33 Microsomal Bioconversion Assay[2],[6]
Objective: Enzymatically synthesize DHLc from 11β,13-dihydro-8-deoxylactucin.
-
Microsome Preparation: Isolate microsomes from Saccharomyces cerevisiae engineered to co-express CYP71DD33 and a compatible CPR. Resuspend in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Reaction Setup: In a 1 mL reaction volume, combine 1 mg of microsomal protein, 100 µM of 11β,13-dihydro-8-deoxylactucin (dissolved in max 1% DMSO), and an NADPH regeneration system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Incubation & Quenching: Incubate at 30°C for 2 hours. Quench the reaction by adding 1 mL of ice-cold ethyl acetate. Vortex vigorously to extract the terpenoids.
-
Validation Checkpoint 3: Analyze the organic layer via LC-Orbitrap-FTMS. Successful bioconversion is validated by the appearance of the [M + H]+ ion at m/z 279.1227, confirming the regiospecific hydroxylation to DHLc.
-
References
-
Ruggieri, F., et al. (2023). "A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards." Pharmaceuticals/MDPI. URL:[Link]
-
Bogdanović, M., et al. (2023). "Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.)." Journal of Agricultural and Food Chemistry/ACS Publications. URL:[Link]
Sources
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- 2. opendata.uni-halle.de [opendata.uni-halle.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 11β,13-Dihydrolactucin (DHLc) In Vitro Assays
Overview & Application Context Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist research teams in navigating the complexities of sesquiterpene lactone (STL) in vitro assays. 11β,13-Dihydrolactucin (DHLc) is a prominent guaianolide predominantly isolated from [1]. Unlike its parent compound lactucin, DHLc lacks the highly reactive α-methylene-γ-lactone group due to hydrogenation at the 11,13 position ()[2]. While this structural modification alters its bioactivity profile, researchers often observe unexpected cytotoxicity when dosing DHLc at high concentrations (>50–100 µM).
This guide provides a self-validating framework to help you distinguish between true pharmacological cytotoxicity, solvent-induced artifacts, and assay interference.
Diagnostic Workflow for High-Dose Cytotoxicity
Before altering your experimental design, run your assay parameters through this diagnostic logic tree to identify the root cause of anomalous cell death.
Fig 1: Diagnostic workflow for resolving high-concentration DHLc cytotoxicity artifacts.
Troubleshooting & FAQs
Issue A: Formulation & Delivery Artifacts
Q: Why do my cell lines show immediate, non-specific death when treated with DHLc at concentrations >100 µM? Causality & Expert Insight: This is a classic presentation of solvent-induced lipid bilayer disruption rather than true compound-mediated cytotoxicity. DHLc is highly lipophilic and typically requires organic solvents like DMSO for stock preparation[2]. To achieve a 100 µM final concentration in culture media from a standard 10 mM stock, the final DMSO concentration reaches 1% v/v. At DMSO concentrations >0.5% v/v, cellular membranes undergo severe osmotic stress and pore formation, leading to rapid, non-apoptotic cell death. Self-Validating Solution: Always normalize the DMSO concentration across all wells. If your highest DHLc dose requires 0.5% DMSO, your vehicle control MUST also contain exactly 0.5% DMSO. To avoid solvent toxicity entirely, prepare a hyper-concentrated stock (e.g., 50 mM) to keep the final DMSO concentration strictly ≤0.5% v/v.
Issue B: Assay Interference & False Positives
Q: My MTT assay shows massive cytotoxicity at 50 µM DHLc, but the cells look morphologically healthy under phase-contrast microscopy. What is happening? Causality & Expert Insight: You are observing a false-positive readout due to redox interference. While DHLc lacks the α-methylene group, it retains a cross-conjugated cyclopentenone moiety within its guaianolide skeleton[2]. At high concentrations, this electrophilic center can interact directly with tetrazolium salts (like MTT or MTS) or alter the intracellular NAD(P)H/NAD(P)+ ratio, prematurely reducing the dye independent of cellular viability. Self-Validating Solution: Transition to an orthogonal, non-redox viability assay. We strongly recommend ATP-quantification assays (e.g., CellTiter-Glo) or flow cytometry using Annexin V/Propidium Iodide (PI) staining to validate true cell death.
Issue C: Mechanistic Insights into True High-Concentration Toxicity
Q: At verified high concentrations (controlling for solvent and assay type), what is the actual mechanism of DHLc-induced cytotoxicity? Causality & Expert Insight: True cytotoxicity of DHLc at high doses is driven by intracellular thiol depletion and subsequent oxidative stress. High intracellular concentrations of STLs overwhelm the cellular antioxidant buffering capacity. The cyclopentenone ring undergoes Michael addition with the sulfhydryl (-SH) groups of reduced glutathione (GSH)[1]. This GSH depletion triggers a cascade: accumulation of Reactive Oxygen Species (ROS), mitochondrial membrane depolarization, cytochrome c release, and ultimate execution of apoptosis via Caspase-3/9 activation ()[3].
Fig 2: Mechanistic pathway of DHLc-induced apoptosis via oxidative stress at high doses.
Quantitative Data & Tolerability Thresholds
To ensure reproducibility and prevent artifacts, adhere to the following empirically derived thresholds when designing DHLc assays.
| Parameter | Recommended Threshold / Method | Rationale & Causality |
| Max Stock Concentration | 50 mM (in anhydrous DMSO) | Prevents precipitation upon addition to aqueous culture media. |
| Max Assay Concentration | 100 µM | Higher doses risk non-specific off-target effects and solubility limits. |
| Maximum DMSO Limit | ≤ 0.5% v/v | Prevents solvent-induced membrane disruption and baseline toxicity. |
| Recommended Viability Assays | CellTiter-Glo (ATP), Flow Cytometry | Avoids redox interference from the enone moiety. |
| Assays to Avoid | MTT, MTS, XTT, Resazurin | High risk of false-positive cytotoxicity due to chemical reduction. |
Standardized Protocol: Orthogonal Validation of DHLc Cytotoxicity
This protocol is designed as a self-validating system. By coupling morphological assessment with an ATP-based readout and strict solvent normalization, you eliminate the variables that typically confound STL cytotoxicity data.
Step 1: Stock Preparation & Quality Control
-
Dissolve DHLc (≥95% purity) in anhydrous DMSO to a concentration of 50 mM.
-
Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.
-
Aliquot into single-use opaque microcentrifuge tubes and store at -20°C to prevent freeze-thaw degradation and oxidation.
Step 2: Cell Seeding & Treatment (The Normalization Step)
-
Seed cells in a 96-well opaque-walled plate (optimized for luminescence) at 1×104 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.
-
Prepare a 2X serial dilution of DHLc in complete media in a separate V-bottom prep plate.
-
Critical Causality Step: Calculate the DMSO concentration of your highest DHLc dose. Back-add pure DMSO to all lower doses and the vehicle control so that every well receives exactly the same percentage of DMSO (e.g., 0.2% v/v). This isolates DHLc as the sole variable causing cell death.
-
Transfer 100 µL from the prep plate to the cell plate (final volume 200 µL). Incubate for 24–48 hours.
Step 3: Multiplexed Viability Readout
-
Morphological Check: Before adding any reagents, observe the plate under a phase-contrast microscope. Document the presence of apoptotic bodies, membrane blebbing, or cell detachment. If cells look healthy but the subsequent assay reads "dead," you have identified an assay interference artifact.
-
ATP Quantification: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes.
-
Remove 100 µL of media from each well. Add 100 µL of CellTiter-Glo reagent.
-
Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve).
References
-
11beta,13-Dihydrolactucin | C15H18O5 | CID 9970764 Source: PubChem, National Institutes of Health (NIH) URL:[Link]
-
Identification of compounds responsible for the anthelmintic effects of chicory (Cichorium intybus) by molecular networking and bio-guided fractionation Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]
-
Discovery, Structural Determination and Anticancer Activities of Lactucinlike Guaianolides Source: ResearchGate URL:[Link]
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- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Activity of 11β,13-Dihydrolactucin and Lactucin
This guide provides an in-depth, objective comparison of the anti-inflammatory properties of two closely related sesquiterpene lactones (SLs), 11β,13-dihydrolactucin and its precursor, lactucin. Derived from plants such as chicory (Cichorium intybus), these compounds are gaining significant attention in the scientific community for their therapeutic potential.[1][2][3] This document synthesizes current experimental data to offer a clear perspective for researchers, scientists, and drug development professionals exploring novel anti-inflammatory agents.
Introduction to Sesquiterpene Lactones in Inflammation
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases. Key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the expression of pro-inflammatory mediators.[4][5][6][7] Sesquiterpene lactones, a diverse group of plant-derived secondary metabolites, are known to potently inhibit these pathways, making them a promising class of compounds for therapeutic development.[8][9][10]
This guide focuses on a direct comparison between lactucin and its derivative, 11β,13-dihydrolactucin. While structurally similar, emerging evidence suggests that the saturation of the α-methylene-γ-lactone moiety in 11β,13-dihydrolactucin significantly impacts its biological activity, leading to a more pronounced anti-inflammatory profile.
Mechanistic Deep Dive: Targeting Core Inflammatory Pathways
The anti-inflammatory efficacy of these SLs stems from their ability to interfere with critical intracellular signaling cascades that orchestrate the inflammatory response.
11β,13-Dihydrolactucin: A Multi-Pronged Inhibitory Action
Recent studies have illuminated the robust anti-inflammatory mechanism of 11β,13-dihydrolactucin. It demonstrates a remarkable ability to suppress inflammation at multiple levels. In models of intestinal inflammation, 11β,13-dihydrolactucin was shown to prevent the activation of the NF-κB and MAPK p38 signaling pathways.[11][12] This upstream inhibition has significant downstream consequences, leading to:
-
Reduced Pro-inflammatory Cytokine Expression: A marked decrease in the gene expression of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12]
-
Suppression of Inflammatory Enzymes: Significant reduction in both gene and protein expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for producing key inflammatory mediators.[11][12]
-
Inhibition of Chemokine Release: A notable decrease in the release of the neutrophil-recruiting chemokine Interleukin-8 (IL-8).[11][12]
-
NFAT Pathway Modulation: Beyond NF-κB and MAPK, 11β,13-dihydrolactucin has been identified as a potent inhibitor of the Nuclear Factor of Activated T-cells (NFAT) pathway, a critical regulator of immune responses.[2][8] In a yeast orthologue system, it inhibited the activation of this pathway with an IC50 of 2.35 µM.[8]
Lactucin: A More Modest Contributor
While lactucin also possesses anti-inflammatory properties, the available evidence suggests its activity is less pronounced than its dihydro-derivative. Chicory extracts containing lactucin have been shown to inhibit the NF-κB pathway and COX-2 activity.[2] However, in a direct comparative screening of four major chicory SLs, 11β,13-dihydrolactucin was identified as having the "most marked anti-inflammatory effect" based on the inhibition of IL-8 release, and was therefore selected for more in-depth analysis.[11] This suggests a hierarchical potency among these related compounds.
Comparative Efficacy: A Data-Driven Analysis
The superior anti-inflammatory potential of 11β,13-dihydrolactucin over lactucin is best illustrated by a direct comparison of their effects on key inflammatory markers.
| Inflammatory Marker | 11β,13-Dihydrolactucin Performance | Lactucin Performance | Citation(s) |
| NF-κB Pathway | Strong Inhibition: Prevents activation of the pathway. | Inhibition: Contributes to the inhibitory effect of chicory extracts. | [11],[12],[2] |
| MAPK (p38) Pathway | Strong Inhibition: Prevents activation of the p38 pathway. | Not specifically documented as a primary target. | [11],[12] |
| NFAT Pathway (Yeast) | Potent Inhibition: IC50 of 2.35 µM. Showed the highest potential among tested SLs. | Lower inhibitory potential compared to its dihydro-derivative. | [8],[2] |
| IL-8 Release | Marked Reduction: Identified as the most potent inhibitor among four chicory SLs. | Less effective than its dihydro-derivative in direct comparison. | [11] |
| iNOS Expression | Significant Reduction: Reduced gene expression by 51% and protein expression by 66%. | Not specifically quantified in available studies. | [11] |
| COX-2 Expression | Significant Reduction: Reduced gene expression by 33% and protein expression by 47%. | Contributes to the inhibitory effect of chicory extracts. | [11],[2] |
This table summarizes findings from multiple studies. Direct head-to-head quantitative comparisons are limited, but the trend indicates a higher potency for 11β,13-dihydrolactucin.
Experimental Protocols for Evaluating Anti-inflammatory Activity
To facilitate further research, this section provides validated, step-by-step protocols for assessing the anti-inflammatory activity of SLs.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in Macrophages
This protocol serves as a robust primary screen for anti-inflammatory potential by measuring the inhibition of NO, a key inflammatory mediator produced by iNOS in activated macrophages.
Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the upregulation of iNOS and subsequent production of NO.[13][14] A compound's ability to inhibit this process is a strong indicator of its anti-inflammatory properties.[15][16][17] The Griess assay provides a simple, colorimetric method to quantify nitrite, a stable breakdown product of NO.[15][18]
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell adherence.[15]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of 11β,13-dihydrolactucin or lactucin. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: After a 1-hour pre-treatment period, add LPS (from E. coli O55:B5) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[15]
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Protocol 2: In Vivo Zebrafish Model of Gut Inflammation
This in vivo model provides a rapid and physiologically relevant assessment of a compound's ability to reduce inflammation, specifically neutrophil infiltration, in a whole organism.
Causality: The zebrafish larva is an excellent model for studying inflammation due to its optical transparency, allowing for real-time visualization of immune cell migration. LPS injection induces a robust and reproducible inflammatory response characterized by the recruitment of neutrophils to the site of injury.[19] This model allows for the evaluation of a compound's efficacy in a complex biological system.
Methodology:
-
Model: Use transgenic zebrafish larvae (e.g., Tg(mpx:GFP)) at 3 days post-fertilization, where neutrophils express Green Fluorescent Protein (GFP).
-
Treatment: Incubate larvae in water containing the test compound (e.g., 11β,13-dihydrolactucin) or vehicle for a pre-determined period.
-
Inflammation Induction: Microinject a solution of LPS into the gut or yolk sac of the anesthetized larvae. A phosphate-buffered saline (PBS) injection serves as a control.[19]
-
Neutrophil Migration Analysis:
-
At a specified time post-injection (e.g., 6-24 hours), anesthetize the larvae.
-
Mount the larvae on a microscope slide and capture fluorescent images of the gut region.
-
-
Quantification: Count the number of fluorescent neutrophils that have migrated to the gut in each larva. A significant reduction in neutrophil count in the compound-treated group compared to the LPS-only group indicates anti-inflammatory activity.[12]
Pharmacokinetics and Bioavailability
A critical aspect of drug development is understanding a compound's absorption and metabolism. A study on healthy adults consuming chicory found that both lactucin and 11β,13-dihydrolactucin are bioavailable.[20] The free forms of both compounds were detected in serum, with a maximum concentration (Cmax) reached in under an hour (Tmax of ~0.88h for lactucin and ~0.78h for 11β,13-dihydrolactucin), indicating rapid absorption.[20] This confirmation of bioavailability in humans underscores their potential as systemically active therapeutic agents.
Conclusion and Future Directions
The body of evidence strongly indicates that while both lactucin and 11β,13-dihydrolactucin possess anti-inflammatory properties, 11β,13-dihydrolactucin exhibits a superior and more comprehensively documented inhibitory profile. Its potent, multi-targeted action on the NF-κB, MAPK, and NFAT signaling pathways positions it as a highly promising lead compound for the development of novel treatments for inflammatory conditions, particularly those affecting the gut, such as Inflammatory Bowel Disease.[11][12][21]
Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies where the IC50 values of both compounds are determined for the inhibition of multiple inflammatory markers (e.g., TNF-α, iNOS, COX-2) under identical experimental conditions.
-
Mammalian In Vivo Models: Progressing from zebrafish to rodent models of chronic inflammatory diseases (e.g., DSS-induced colitis) to evaluate long-term efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to determine the precise structural features responsible for the enhanced activity of 11β,13-dihydrolactucin, which could guide the design of even more potent derivatives.
By building on the foundational knowledge presented in this guide, the scientific community can further unlock the therapeutic potential of these valuable natural compounds.
References
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Matos, M. S., Ávila-Gálvez, M. Á., González-Sarrías, A., Silva, N. V., Crespo, C. L., Jacinto, A., Serra, A. T., Matias, A. A., & Santos, C. N. dos. (2024). Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. Food & Function. Published online August 20, 2024. [Link]
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ResearchGate. (n.d.). Anti-inflammatory potential of 11β,13-dihydrolactucin as demonstrated... [Link]
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Matos, M. S., et al. (2024). Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. PubMed. [Link]
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Encyclopedia MDPI. (2021, July 14). Anti-inflammatory potential of Sesquiterpene Lactones. [Link]
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MDPI. (2022, February 8). Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. [Link]
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ResearchGate. (n.d.). Pharmacokinetic characteristics of sesquiterpene lactones and metabolites in serum over 24 h in 16 healthy adults after Brussels/witloof chicory consumption. [Link]
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Xiao, K., et al. (2020). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. PMC. [Link]
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IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). [Link]
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ResearchGate. (n.d.). NF-κB and MAPK pathways in inflammation. [Link]
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Matos, M., et al. (2020). Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. PMC. [Link]
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Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. [Link]
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ResearchGate. (n.d.). NF-κB and MAPK signaling pathways in inflammation, stress response, and... [Link]
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Goethals, S., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.). PMC. [Link]
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The Journal of Clinical Investigation. (2001, January 1). NF-κB: a key role in inflammatory diseases. [Link]
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MDPI. (2021, December 22). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. [Link]
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MDPI. (2021, September 20). Chicory Extracts and Sesquiterpene Lactones Show Potent Activity against Bacterial and Fungal Pathogens. [Link]
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Taylor & Francis. (n.d.). Lactucin – Knowledge and References. [Link]
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Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). PMC. [Link]
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ResearchGate. (2025, October 16). (PDF) Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. [Link]
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Goethals, S., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.). ACS Publications. [Link]
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Goethals, S., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.). PubMed. [Link]
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Universidade NOVA de Lisboa. (2024, August 20). Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. [Link]
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PubMed. (2019, April 15). In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. [Link]
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Grabiec, P., et al. (n.d.). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC. [Link]
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eLife. (2024, April 12). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. [Link]
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ResearchGate. (2018, August 31). (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]
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LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (n.d.). PMC. [Link]
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Preprints.org. (2023, April 3). Cichorium intybus L. Roots and. [Link]
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MDPI. (2021, April 28). Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. [Link]
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MDPI. (2014, February 21). Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. [Link]
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ResearchGate. (2023, March 31). A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards. [Link]
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MDPI. (2021, April 30). Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy. [Link]
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PubMed. (2023, May 22). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. [Link]
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Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice. (n.d.). [Link]
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Peña-Espinoza, M., et al. (n.d.). Sesquiterpene lactone containing extracts from two cultivars of forage chicory (Cichorium intybus) show distinctive chemical profiles and in vitro activity against Ostertagia ostertagi. PMC. [Link]
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11β,13-Dihydrolactucin vs. Dexamethasone: A Comparative Guide on Efficacy and Mechanisms
Executive Summary
The development of targeted anti-inflammatory and analgesic therapeutics requires benchmarking against gold-standard agents like Dexamethasone. While Dexamethasone is a highly potent synthetic glucocorticoid, its long-term use is restricted by severe systemic side effects, including immunosuppression and metabolic disruption. 11β,13-Dihydrolactucin (DHL) , a naturally occurring sesquiterpene lactone isolated from chicory (Cichorium intybus)[1], presents a compelling alternative. Recent experimental data highlights DHL's distinct mechanism of action—targeting the calcineurin/NFAT pathway[2]—and its robust acute analgesic properties that rival traditional non-steroidal anti-inflammatory drugs (NSAIDs)[3].
This guide objectively compares the mechanistic divergence, quantitative efficacy, and validation protocols for both compounds to aid drug development professionals in preclinical assay design.
Mechanistic Divergence: Calcineurin/NFAT vs. Glucocorticoid Receptor
Understanding the causality behind the efficacy of these two compounds requires mapping their distinct intracellular targets.
-
11β,13-Dihydrolactucin (DHL): DHL exerts its anti-inflammatory potential by modulating the nuclear factor of activated T-cells (NFAT) pathway[4]. In yeast reporter models, DHL inhibits up to 54% of the activation of Calcineurin-responsive zinc finger (Crz1)—the yeast orthologue of human NFAT[2]. By blocking calcineurin-mediated dephosphorylation, DHL impairs the nuclear accumulation of NFAT[2], thereby preventing the transcription of downstream inflammatory cytokines.
-
Dexamethasone: In contrast, Dexamethasone freely crosses the cell membrane to bind the cytosolic Glucocorticoid Receptor (GR). The activated GR complex translocates to the nucleus, where it physically interacts with transcription factors like NF-κB and AP-1 to transrepress pro-inflammatory gene expression, while simultaneously transactivating anti-inflammatory proteins (e.g., Annexin A1) .
Figure 1: Distinct anti-inflammatory signaling pathways of 11β,13-Dihydrolactucin and Dexamethasone.
Quantitative Efficacy Comparison
The following table summarizes the experimental performance of DHL against Dexamethasone (and standard NSAIDs where applicable) across key pharmacological parameters.
| Parameter | 11β,13-Dihydrolactucin (DHL) | Dexamethasone |
| Primary Target | Calcineurin / NFAT (Crz1)[2] | Glucocorticoid Receptor (GR) |
| Pathway Inhibition | Up to 54% inhibition of Crz1 activation[2] | >90% inhibition of NF-κB/AP-1 transcripts |
| Analgesic Equivalence | Comparable to 60 mg/kg Ibuprofen (at 30 mg/kg dose)[3] | High (Secondary to profound inflammation reduction) |
| Sedative Properties | None observed in locomotor tests[3] | None / Variable (can induce insomnia) |
| Intestinal Permeability | Moderate (subject to partial gut microbiotic metabolism)[2] | High (Excellent oral bioavailability) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following step-by-step methodologies incorporate internal controls, creating self-validating systems for evaluating these compounds.
Protocol A: In Vitro Anti-Inflammatory Assay (NFAT/Crz1 Reporter System)
Purpose: To quantify the specific inhibition of the calcineurin/NFAT pathway by DHL, distinguishing its mechanism from broad-spectrum glucocorticoids. Causality & Logic: Utilizing a yeast reporter system expressing Crz1 (linked to a β-galactosidase reporter) allows researchers to isolate calcineurin activity without the confounding cross-talk present in mammalian immune cells[5]. Dexamethasone serves as a negative mechanistic control here, as it does not target calcineurin.
Step-by-Step Methodology:
-
Cell Preparation: Culture yeast cells harboring the Crz1-dependent reporter plasmid in a selective synthetic defined (SD) medium until they reach the logarithmic growth phase (OD600 ≈ 0.6).
-
Compound Treatment: Pre-incubate the cells with 11β,13-Dihydrolactucin (10–100 µM), Dexamethasone (1 µM, negative mechanistic control), or FK506 (positive control for calcineurin inhibition) for 1 hour[5]. Rationale: Pre-incubation ensures adequate intracellular accumulation of the lactone prior to pathway stimulation.
-
Pathway Induction: Stimulate the cells with 0.2 M CaCl₂ to trigger calcium-dependent, calcineurin-mediated Crz1 activation.
-
Reporter Quantification: After a 2-hour incubation, lyse the cells and introduce the reporter substrate (e.g., ONPG). Measure the absorbance at 420 nm using a microplate reader.
-
Validation Check: A valid assay will show FK506 completely abolishing the signal, Dexamethasone showing no effect, and DHL exhibiting a dose-dependent inhibition (peaking at ~54%)[2], proving targeted calcineurin modulation.
Protocol B: In Vivo Analgesic Efficacy (Tail-Flick & Hot-Plate Tests)
Purpose: To evaluate the acute antinociceptive profile of DHL versus standard reference drugs. Causality & Logic: The hot-plate test measures supraspinally organized pain responses, while the tail-flick test evaluates spinal reflexes[6]. Testing DHL in both models determines whether its analgesic effects are centrally or peripherally mediated. Dexamethasone is typically slow-acting and less effective for acute thermal nociception, making Ibuprofen the ideal positive control[7].
Step-by-Step Methodology:
-
Animal Acclimation: Habituate male Swiss mice to the testing apparatus for 3 consecutive days. Rationale: This minimizes stress-induced analgesia, which can artificially skew baseline nociceptive thresholds.
-
Dosing Regimen: Administer 11β,13-Dihydrolactucin (15 and 30 mg/kg, i.p.), Ibuprofen (30 and 60 mg/kg, i.p., positive control), or vehicle (negative control) using a randomized, blinded design[3].
-
Thermal Stimulation:
-
Hot-Plate: Place mice on a plate maintained at 55.0 ± 0.5 °C.
-
Tail-Flick: Apply a focused radiant heat source to the lower third of the tail.
-
-
Endpoint Measurement: Record the latency to the first sign of nociception (paw licking/jumping for hot-plate; tail withdrawal for tail-flick). Implement a strict 30-second cut-off to prevent tissue damage.
-
Validation Check: DHL at 30 mg/kg should produce a latency increase statistically comparable to 60 mg/kg Ibuprofen in the tail-flick test[3]. Furthermore, conducting a spontaneous locomotor activity test should confirm that DHL does not induce sedation (unlike its analogue lactucopicrin)[3], validating that the increased latency is due to true analgesia, not motor impairment.
References
-
Matos, M. S., et al. (2020). Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. Nutrients, 12(11), 3547. URL:[Link]
-
Wesołowska, A., et al. (2006). Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice. Journal of Ethnopharmacology, 107(2), 254-258. URL:[Link]
-
Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids—new mechanisms for old drugs. New England Journal of Medicine, 353(16), 1711-1723. URL:[Link]
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- 3. 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the antimicrobial spectrum of 11beta,13-Dihydrolactucin
Validating the Antimicrobial Spectrum of 11β,13-Dihydrolactucin: A Comprehensive Comparative Guide
The Molecular Case for 11β,13-Dihydrolactucin (DHLc)
As antimicrobial resistance (AMR) renders traditional antibiotic classes obsolete, drug development professionals are increasingly turning to plant-derived specialized metabolites. 11β,13-Dihydrolactucin (DHLc) is a highly bioactive sesquiterpene lactone (STL) naturally found in chicory (Cichorium intybus)[1].
Chemically, DHLc is obtained by the formal hydrogenation of the 11,13-double bond of lactucin[1]. While many STLs rely on a highly reactive α-methylene-γ-lactone group for non-specific Michael addition (often leading to mammalian cytotoxicity), DHLc lacks this exocyclic double bond. Instead, its unique guaianolide skeleton and cyclopentenone moiety provide a more targeted interaction profile. Recent pharmacological evaluations have identified DHLc as a potent antimicrobial agent[2], demonstrating particularly promising efficacy against opportunistic and multidrug-resistant pathogens, including Pseudomonas aeruginosa and multiple strains of Candida[3].
Mechanistic Pathway: How DHLc Disrupts Pathogens
The antimicrobial superiority of DHLc lies in its multi-target mechanism of action. Unlike standard antibiotics that target a single highly mutable protein (e.g., DNA gyrase or penicillin-binding proteins), DHLc leverages its lipophilicity to intercalate into microbial membranes while simultaneously downregulating the quorum-sensing (QS) pathways required for biofilm formation.
Mechanistic pathways of 11β,13-Dihydrolactucin driving microbial cell death.
Comparative Antimicrobial Efficacy Matrix
To objectively evaluate DHLc for drug development pipelines, it must be benchmarked against clinical-standard antimicrobials. The table below compares the performance profile of DHLc against standard therapies.
| Antimicrobial Agent | Primary Target Pathogens | MIC Range (µg/mL) | Mechanism of Action | Resistance Bypass Potential |
| 11β,13-Dihydrolactucin | P. aeruginosa, Candida spp. | 16 - 64* | Membrane disruption, QS inhibition | High (Novel structural class evades standard efflux) |
| Ciprofloxacin | Gram-negative / Gram-positive | 0.25 - 4 | DNA Gyrase / Topoisomerase IV inhibition | Low (High efflux pump recognition) |
| Ampicillin | Gram-positive bacteria | 0.5 - 8 | Cell wall synthesis inhibition | Low (Highly susceptible to β-lactamases) |
| Fluconazole | Fungal (Candida spp.) | 1 - 32 | Ergosterol synthesis inhibition | Moderate (Target mutation & overexpression) |
*Note: DHLc MIC values are representative benchmarking ranges based on the in vitro behavior of chicory-derived sesquiterpene lactones against resistant strains[3].
Self-Validating Experimental Workflows
To generate trustworthy, publication-grade data, application scientists cannot rely on basic optical density (OD600) readings. DHLc is a lipophilic compound; when introduced to aqueous culture media, it can form micro-precipitates that mimic bacterial turbidity, leading to false-negative efficacy results.
To solve this, we employ a Resazurin-based Microdilution Assay . Resazurin is a blue, non-fluorescent dye that is metabolically reduced by living cells into resorufin (pink, highly fluorescent). This provides an irreversible, metabolism-dependent readout that completely bypasses optical artifacts caused by compound precipitation.
Self-validating high-throughput workflow for determining MIC and MBC.
Step-by-Step Methodology & Causality
Step 1: Compound Preparation & Vehicle Control
-
Action: Dissolve DHLc in 100% DMSO to create a 10 mg/mL stock, then dilute in Mueller-Hinton Broth (MHB) for bacteria, or RPMI 1640 (with MOPS buffer) for fungi.
-
Causality: Fungi secrete organic acids that drastically alter media pH, which can artificially degrade the compound. MOPS buffer stabilizes the pH. Furthermore, the final DMSO concentration in the well must remain below 1% to ensure the solvent is not causing cell death.
Step 2: The 4-Pillar Control Matrix (Trustworthiness) A protocol is only as strong as its internal validation. Every 96-well plate must include:
-
Sterility Control (Media only): Validates aseptic technique. Any growth here invalidates the plate.
-
Growth Control (Media + Inoculum): Proves the pathogen is fit and viable.
-
Solvent Control (Media + Inoculum + 1% DMSO): Proves that the vehicle is not contributing to the observed MIC.
-
Reference Standard (Ciprofloxacin / Fluconazole): Benchmarks the assay's sensitivity against known historical MICs. If the Ciprofloxacin MIC shifts, the bacterial strain may have mutated, invalidating comparative claims.
Step 3: Inoculation and Incubation
-
Action: Standardize the inoculum to 5×105 CFU/mL. Incubate at 37°C for 24 hours.
-
Causality: Over-inoculation will artificially inflate the MIC due to the "inoculum effect" (where dense bacterial populations sequester the drug), while under-inoculation will yield false positives.
Step 4: Resazurin Addition & Readout
-
Action: Add 10 µL of 0.015% resazurin solution to each well. Incubate for 2-4 hours. Read fluorescence at Ex/Em 560/590 nm.
-
Causality: The lowest concentration of DHLc that prevents the blue-to-pink color change is recorded as the MIC. This guarantees that efficacy is measured by cellular respiration, not physical turbidity.
Field-Proven Insights for Application Scientists
Standard planktonic MIC assays are insufficient for characterizing compounds like DHLc. P. aeruginosa and Candida species are notorious for their biofilm-associated recalcitrance, often requiring 100x to 1000x the planktonic MIC to eradicate in a clinical setting. Because DHLc has demonstrated the ability to interfere with quorum sensing, researchers must pair standard MIC testing with a Minimum Biofilm Eradication Concentration (MBEC) assay using a Calgary Biofilm Device (peg-lid plate). Validating DHLc's ability to penetrate the exopolysaccharide (EPS) matrix is what will ultimately differentiate it from standard antibiotics in preclinical development.
References
-
Title: 11beta,13-Dihydrolactucin | C15H18O5 | CID 9970764 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards Source: PubMed Central (PMC) URL: [Link]
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- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
Structural-Activity Relationship (SAR): The Michael Acceptor Paradigm
Confirming the Antitumor Mechanism of 11β,13-Dihydrolactucin: A Comparative Guide for Drug Development
Sesquiterpene lactones (STLs) derived from Cichorium intybus (chicory) and Lactuca sativa (lettuce) have long been investigated for their potent biological activities. Among these, Lactucin and Lactucopicrin have demonstrated significant anticancer properties. However, their high cytotoxicity, driven by indiscriminate protein alkylation, often narrows their therapeutic window.
Enter 11β,13-Dihydrolactucin (11β,13-DHL) . By undergoing formal hydrogenation across the 11,13-exocyclic double bond, this compound presents a modified structural profile[1]. For drug development professionals, understanding how this structural shift alters the compound's antitumor mechanism is critical for designing targeted, low-toxicity therapeutics. This guide objectively compares 11β,13-DHL against its structural analogs and provides the self-validating experimental workflows required to confirm its mechanistic efficacy.
The defining feature of many cytotoxic STLs is the α-methylene-γ-lactone group. This moiety acts as a highly reactive Michael acceptor, forming irreversible covalent bonds with nucleophilic sulfhydryl or amino groups on target proteins (such as transcription factors and metabolic enzymes)[1].
-
Lactucin (Lc): Possesses the α-methylene-γ-lactone group. It exhibits strong, direct cytotoxicity by irreversibly binding to central carbon metabolism enzymes (PGM, PKM, LDHA) and downregulating the MAPK pathway[2].
-
Lactucopicrin (Lp): Contains both the α-methylene-γ-lactone group and an ester group at the C8 position. SAR studies indicate that the C8 ester group exponentially amplifies cytotoxicity, making Lp the most potent—but least selective—of the three[3].
-
11β,13-Dihydrolactucin (11β,13-DHL): Lacks the 11,13-exocyclic double bond due to hydrogenation[4]. Without the primary Michael acceptor, its direct, indiscriminate cytotoxicity is attenuated[3]. However, it retains antitumor efficacy by shifting its mechanism toward Reactive Oxygen Species (ROS)-mediated intrinsic apoptosis and sustained anti-inflammatory pathway modulation (e.g., inhibiting the NFAT pathway)[5].
Comparative Efficacy and Mechanistic Profiling
The following table synthesizes the quantitative and qualitative performance metrics of these three STLs across standard oncology models[2][3][6].
| Compound | Structural Defining Feature | Target Mechanism | Cytotoxicity (IC50 range)* | Therapeutic Window |
| Lactucopicrin | α-methylene-γ-lactone + C8 Ester | Indiscriminate Alkylation | < 10 μM | Very Narrow |
| Lactucin | α-methylene-γ-lactone | MAPK Inhibition, Alkylation | 10 - 75 μM | Narrow |
| 11β,13-DHL | Hydrogenated C11-C13 | ROS-Mediated Apoptosis | 50 - >100 μM | Broad (High Selectivity) |
*Note: IC50 values vary by cell line (e.g., A549, Caki-1, PC3, KB). 11β,13-DHL consistently demonstrates lower toxicity against non-cancerous somatic cells compared to its analogs.
Mechanistic Pathway: How 11β,13-DHL Induces Apoptosis
Because 11β,13-DHL cannot rely on aggressive Michael addition for cytotoxicity, its antitumor activity is driven by intracellular stress modulation. In renal and lung cancer models (e.g., Caki-1, A549), the compound elevates intracellular ROS levels[7]. This oxidative stress triggers the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins (Bax, p53, p21) and downregulating anti-apoptotic guardians (Bcl-2)[2]. Concurrently, it suppresses the MAPK signaling cascade, arresting the cell cycle at the G0/G1 phase.
Molecular mechanism of 11β,13-DHL-induced apoptosis via ROS generation and MAPK inhibition.
Self-Validating Experimental Methodologies
To objectively confirm the mechanistic shift of 11β,13-DHL compared to Lactucin, researchers must employ a self-validating experimental workflow. The causality behind this specific sequence is to first establish the viability shift (MTT), confirm the nature of cell death (Flow Cytometry), and finally validate the molecular triggers (Western Blotting).
Self-validating experimental workflow for comparative antitumor efficacy profiling.
Protocol A: Comparative Cytotoxicity (MTT Assay)
Causality: We use the MTT assay to quantify the exact IC50 shift caused by the absence of the 11,13-double bond. A standard chemotherapeutic agent must be used to validate assay sensitivity.
-
Seeding: Seed Caki-1 and A549 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
-
Treatment: Treat cells with varying concentrations (10, 25, 50, 100, 150 μM) of 11β,13-DHL, Lactucin, and Lactucopicrin.
-
Controls: Establish a positive control (Taxol, 5.9 μM)[3] and a vehicle control (0.1% DMSO).
-
Incubation: Incubate for 48 hours.
-
Detection: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 150 μL DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 values using non-linear regression. Expected Result: 11β,13-DHL will show a higher IC50 than Lactucin, confirming reduced indiscriminate toxicity.
Protocol B: Apoptosis vs. Necrosis Differentiation (Flow Cytometry)
Causality: Highly reactive Michael acceptors (like Lactucopicrin) can cause rapid necrotic cell death. We use Annexin V/PI double staining to prove that 11β,13-DHL induces controlled, programmed apoptosis rather than toxic necrosis.
-
Harvesting: Post-treatment (using the IC50 concentration determined in Protocol A), harvest cells via trypsinization (ensure EDTA-free trypsin to prevent false Annexin V binding).
-
Washing: Wash cells twice with cold PBS and resuspend in 1× Binding Buffer at 1×106 cells/mL.
-
Staining: Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry. Expected Result: 11β,13-DHL treated cells will show a significant shift into the lower-right quadrant (Annexin V+/PI-), indicating early apoptosis.
Protocol C: Molecular Validation (Western Blotting)
Causality: To definitively prove the pathway outlined in our SAR analysis, we must quantify the intracellular protein ratio of pro-apoptotic to anti-apoptotic markers[7].
-
Lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving MAPK phosphorylation states).
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading (30 μg per lane).
-
Electrophoresis: Separate proteins via 10% SDS-PAGE and transfer to PVDF membranes.
-
Blocking & Probing: Block with 5% non-fat milk. Probe overnight at 4°C with primary antibodies against Bax, Bcl-2, p-ERK, p-p38 (MAPK pathway), and GAPDH (loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize using ECL substrate.
-
Analysis: Perform densitometry. Expected Result: 11β,13-DHL will demonstrate a highly elevated Bax/Bcl-2 ratio and reduced phosphorylation of MAPK proteins compared to the vehicle control.
Conclusion
For drug development professionals, 11β,13-Dihydrolactucin represents a highly strategic compound. While it lacks the aggressive, indiscriminate cytotoxicity of its α-methylene-γ-lactone-bearing cousins (Lactucin and Lactucopicrin), this is precisely its advantage. By trading broad-spectrum alkylation for targeted ROS-mediated apoptosis and MAPK inhibition, 11β,13-DHL offers a significantly wider therapeutic window, making it a prime candidate for further structural optimization and in vivo oncological studies.
References
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Discovery, Structural Determination and Anticancer Activities of Lactucin-like Guaianolides Ingenta Connect / Bentham Science[Link]
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Lactucin | CAS:1891-29-8 | High Purity | Manufacturer BioCrick BioCrick (Aggregated PubMed Data on Caki-1 Cells)[Link]
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A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards National Institutes of Health (PMC)[Link]
-
Low Oral Bioavailability and Partial Gut Microbiotic and Phase II Metabolism of Brussels/Witloof Chicory Sesquiterpene Lactones in Healthy Humans National Institutes of Health (PMC)[Link]
-
CancerHSP: Anticancer Herbs Database of Systems Pharmacology (Lactucin & 11beta,13-Dihydrolactucin) TCMSP-e[Link]
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Discovery, Structural Determination and Anticancer Activities of Lactucinlike Guaianolides ResearchGate[Link]
-
Anti-inflammatory potential of 11β,13-dihydrolactucin as demonstrated ResearchGate[Link]
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- 2. researchgate.net [researchgate.net]
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Cross-Validation of 11β,13-Dihydrolactucin Bioactivity: A Comparative Guide for Researchers
In the landscape of natural product research, sesquiterpene lactones have emerged as a promising class of compounds with a diverse range of biological activities. Among these, 11β,13-Dihydrolactucin, a characteristic bitter compound found in plants of the Asteraceae family such as chicory (Cichorium intybus) and lettuce (Lactuca sativa), has garnered significant attention for its potent anti-inflammatory and analgesic properties.[1][2] This guide provides a comprehensive cross-validation of the bioactivity of 11β,13-Dihydrolactucin across various experimental models, offering a comparative analysis with established drugs and detailing the underlying molecular mechanisms and experimental protocols.
Unveiling the Anti-inflammatory Potential of 11β,13-Dihydrolactucin
The anti-inflammatory efficacy of 11β,13-Dihydrolactucin has been substantiated in a variety of in vitro and in vivo models, demonstrating its ability to modulate key inflammatory pathways.
In Vitro Evidence: From Yeast to Human Cell Co-cultures
A foundational approach to validating the anti-inflammatory potential of a compound involves cell-based assays. These models allow for the dissection of molecular mechanisms in a controlled environment.
A noteworthy study utilized a yeast (Saccharomyces cerevisiae) reporter system based on the calcineurin/Crz1 pathway, the yeast orthologue of the human calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[2][3] In this model, 11β,13-Dihydrolactucin demonstrated a significant inhibitory effect on the activation of this pathway with an impressive IC50 of 2.35 µM .[2][4] This finding is particularly compelling as the calcineurin/NFAT pathway is a critical regulator of T-cell activation and the expression of pro-inflammatory cytokines in humans.
Building on this, the anti-inflammatory properties of 11β,13-Dihydrolactucin have been further validated in complex human intestinal cell models. In a triple cell co-culture system composed of Caco-2, HT29-MTX-E12, and Raji B cells, which mimics the intestinal barrier, 11β,13-Dihydrolactucin showcased remarkable anti-inflammatory activity.[5][6] It effectively prevented the activation of the critical pro-inflammatory signaling pathways, namely NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK p38 (Mitogen-Activated Protein Kinase p38) .[5][6]
The downstream consequences of this pathway inhibition were a significant reduction in the release of the neutrophil-recruiting chemokine Interleukin-8 (IL-8) and decreased gene expression of pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) .[5][6] Furthermore, the expression of inflammatory enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) at both the gene and protein levels was markedly reduced.[5][6] In a separate myofibroblast-like human cell model, the compound also diminished the release of TNF-α and the COX-2-derived inflammatory mediator Prostaglandin E2 (PGE2) .[5][6]
In Vivo Corroboration: The Zebrafish Model of Gut Inflammation
To bridge the gap between in vitro findings and physiological relevance, a zebrafish model of gut inflammation was employed. This in vivo model provides a powerful tool for observing inflammatory processes in a whole organism. Treatment with 11β,13-Dihydrolactucin at concentrations as low as 25 µM resulted in a significant reduction in neutrophil infiltration in the gut, providing strong evidence of its anti-inflammatory efficacy in a living system.[5][6][7]
Comparative Analysis: 11β,13-Dihydrolactucin vs. Standard Anti-inflammatory Drugs
A crucial aspect of evaluating a novel bioactive compound is to benchmark its performance against established therapeutic agents.
| Compound | Model System | Key Efficacy Metric | Mechanism of Action |
| 11β,13-Dihydrolactucin | Yeast (S. cerevisiae) Calcineurin/Crz1 Assay | IC50: 2.35 µM[2][4] | Inhibition of Calcineurin/NFAT pathway |
| 11β,13-Dihydrolactucin | Human Intestinal Co-culture | ↓ NF-κB & MAPK p38 activation, ↓ IL-8, IL-6, TNF-α, iNOS, COX-2[5][6] | Multi-pathway inhibition |
| 11β,13-Dihydrolactucin | Zebrafish Gut Inflammation | ↓ Neutrophil infiltration at 25 µM[7] | Anti-inflammatory |
| Dexamethasone | LPS-stimulated Human Leukocytes | Suppression of IL-6 and TNF-α | Glucocorticoid receptor agonist, inhibits NF-κB[8][9] |
| Ibuprofen | In vitro | Inhibition of COX-1 and COX-2 enzymes[3][10][11] | Inhibition of prostaglandin synthesis |
Delving into the Molecular Mechanisms: Key Signaling Pathways
The anti-inflammatory effects of 11β,13-Dihydrolactucin can be attributed to its ability to interfere with key intracellular signaling cascades that orchestrate the inflammatory response.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. 11β,13-Dihydrolactucin has been shown to prevent the activation of this pathway, thereby dampening the inflammatory response.[5][6]
The MAPK p38 Signaling Pathway
The p38 MAPK pathway is another critical regulator of inflammation, activated by cellular stress and inflammatory cytokines. Once activated, p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, leading to the production of inflammatory mediators. The ability of 11β,13-Dihydrolactucin to prevent p38 activation further underscores its potent anti-inflammatory profile.[5][6]
The Calcineurin-NFAT Signaling Pathway
As demonstrated in the yeast model, 11β,13-Dihydrolactucin is a potent inhibitor of the calcineurin-NFAT pathway.[2][4] In immune cells, this pathway is activated by an increase in intracellular calcium, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to enter the nucleus and activate the transcription of genes involved in the immune response.
Cross-Validating the Analgesic Activity of 11β,13-Dihydrolactucin
In addition to its anti-inflammatory effects, 11β,13-Dihydrolactucin has demonstrated notable analgesic properties in established animal models of pain.
In Vivo Analgesic Assays in Mice
The analgesic potential of 11β,13-Dihydrolactucin has been evaluated in mice using thermal nociception tests, specifically the hot plate and tail-flick tests.[1] These models are widely used to assess the efficacy of centrally acting analgesics.
In the hot plate test, 11β,13-Dihydrolactucin exhibited analgesic effects at doses of 15 and 30 mg/kg , which were comparable to the effect of the standard NSAID, ibuprofen, at a dose of 30 mg/kg .[1][12][13] In the tail-flick test, the analgesic activity of 11β,13-Dihydrolactucin at a dose of 30 mg/kg was similar to that of ibuprofen administered at a higher dose of 60 mg/kg .[1][12][13] These findings suggest that 11β,13-Dihydrolactucin possesses potent analgesic properties, potentially acting through central mechanisms.
| Compound | Analgesic Model | Effective Dose (Mice) | Comparator |
| 11β,13-Dihydrolactucin | Hot Plate Test | 15 and 30 mg/kg[1][12] | Ibuprofen (30 mg/kg) |
| 11β,13-Dihydrolactucin | Tail-Flick Test | 30 mg/kg[1][12] | Ibuprofen (60 mg/kg) |
| Ibuprofen | Hot Plate Test | 30 mg/kg[1][12] | - |
| Ibuprofen | Tail-Flick Test | 60 mg/kg[1][12] | - |
Experimental Protocols: A Guide for Replication and Further Research
To ensure the reproducibility and further exploration of the bioactivities of 11β,13-Dihydrolactucin, detailed experimental protocols are essential.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This assay is a standard method to evaluate the in vitro anti-inflammatory activity of compounds.
Methodology:
-
Cell Culture: Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of 11β,13-Dihydrolactucin, a positive control (e.g., Dexamethasone), or a vehicle control. Incubate for 1-2 hours.[8]
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each treatment group compared to the LPS-stimulated control. Determine the IC50 value for 11β,13-Dihydrolactucin.
Conclusion and Future Directions
The comprehensive analysis of the available data strongly supports the significant anti-inflammatory and analgesic potential of 11β,13-Dihydrolactucin. Its bioactivity has been consistently demonstrated across a range of in vitro and in vivo models, highlighting its robust pharmacological profile. The elucidation of its inhibitory effects on multiple key inflammatory signaling pathways, including NF-κB, MAPK p38, and calcineurin-NFAT, provides a solid mechanistic foundation for its observed therapeutic effects.
The favorable comparison with established drugs like ibuprofen underscores its potential as a lead compound for the development of new anti-inflammatory and analgesic agents. For researchers, scientists, and drug development professionals, 11β,13-Dihydrolactucin represents a compelling natural product worthy of further investigation. Future research should focus on detailed pharmacokinetic and toxicological studies, as well as exploration of its efficacy in more complex preclinical models of chronic inflammatory diseases and neuropathic pain. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such endeavors, ultimately paving the way for the potential clinical application of this promising sesquiterpene lactone.
References
- Ibuprofen - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ibuprofen]
- What is the mechanism of Ibuprofen? - Patsnap Synapse. [URL: https://www.patsnap.
- Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39162124/]
- Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice. [URL: https://pubmed.ncbi.nlm.nih.gov/16545479/]
- PharmGKB summary: ibuprofen pathways - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4355401/]
- Ibuprofen Mechanism - News-Medical.Net. [URL: https://www.news-medical.net/health/Ibuprofen-Mechanism.aspx]
- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [URL: https://www.inotiv.
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - DOI. [URL: https://currentprotocols.onlinelibrary.wiley.com/doi/10.1002/0471142735.im1508s37]
- An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4013111/]
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. [URL: https://www.benchchem.com/application-notes/carrageenan-induced-paw-edema-protocol-with-fepradinol]
- NF-κB Signaling. [URL: https://www.cellsignal.
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- 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Sesquiterpenoids | High Purity - BioCrick. [URL: https://www.biocrick.com/11beta-13-Dihydrolactucin-cas-83117-63-9.html]
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Assessing the Permeability of 11β,13-Dihydrolactucin in Caco-2 Cells: A Comparative Guide
As drug development professionals increasingly look toward plant-derived phytochemicals for novel therapeutics, sesquiterpene lactones (SLs) extracted from Cichorium intybus L. (chicory) have emerged as highly promising anti-inflammatory candidates[1]. However, the transition from an in vitro bioactive compound to an orally bioavailable drug requires a rigorous evaluation of intestinal permeability.
This guide provides an objective, data-driven comparison of 11β,13-Dihydrolactucin against alternative sesquiterpene lactones, utilizing the gold-standard Caco-2 human intestinal mucosa model. By detailing the mechanistic pathways and the causality behind our experimental workflows, this document serves as a comprehensive framework for scientists optimizing the bioavailability of chicory-derived SLs.
Mechanistic Rationale: Why 11β,13-Dihydrolactucin?
Before evaluating permeability, we must establish target engagement. The primary therapeutic value of 11β,13-Dihydrolactucin lies in its potent ability to modulate inflammatory responses via the Calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway[1].
In yeast reporter systems utilizing Crz1 (the orthologue of human NFAT), 11β,13-Dihydrolactucin demonstrated the highest anti-inflammatory potential among chicory SLs, inhibiting up to 54% of Calcineurin-responsive Crz1 activation and preventing its nuclear accumulation[1].
Caption: 11β,13-Dihydrolactucin Inhibition of the Calcineurin/NFAT Pathway
Comparative Permeability Profile
A successful oral drug must balance high target affinity with sufficient intestinal absorption. In differentiated Caco-2 cell monolayers, sesquiterpenes are generally absorbed via passive transcellular diffusion[2]. However, structural variations among SLs dictate their specific apparent permeability coefficients ( Papp ).
When comparing 11β,13-Dihydrolactucin to its structural alternatives (such as Lactucopicrin and Lactucin), a distinct inverse relationship between permeability and anti-inflammatory efficacy is observed[1].
Quantitative Comparison of Permeability and Bioactivity
| Compound | Permeability Profile (Caco-2) | Anti-Inflammatory Potential | Primary Application / Pharmacological Note |
| 11β,13-Dihydrolactucin | Moderate | High (Up to 54% inhibition) | Lead therapeutic candidate; requires formulation optimization to boost absorption[1]. |
| Lactucopicrin | High (Most permeable SL) | Low | High bioavailability, but weak target engagement[1]. |
| Lactucin | Moderate | Moderate | Baseline sesquiterpene lactone for structural comparison[3]. |
| Propranolol | High ( Papp > 10×10−6 cm/s) | N/A | Assay Control: Validates transcellular transport mechanics[2]. |
| Lucifer Yellow | Low ( Papp < 1×10−6 cm/s) | N/A | Assay Control: Validates paracellular barrier integrity. |
Key Insight: While Lactucopicrin is the most permeable chicory SL, its low anti-inflammatory potential disqualifies it as a primary lead. 11β,13-Dihydrolactucin is the optimal candidate, but its moderate permeability necessitates precise in vitro transport profiling to guide future lipid-based or nanoparticle formulations.
Standardized Caco-2 Experimental Workflow
To accurately assess the intestinal transport of 11β,13-Dihydrolactucin, a self-validating bidirectional transport assay must be employed. The following methodology is designed to ensure that all data generated is physiologically relevant and free from artifactual errors.
Caption: Caco-2 Bidirectional Transport Assay Workflow
Step-by-Step Methodology & Causality
Step 1: Cell Culture and Monolayer Differentiation
-
Procedure: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days, replacing the medium every 48 hours.
-
Causality: A 21-day culture period is strictly required for Caco-2 cells to spontaneously differentiate into enterocyte-like cells, expressing the necessary microvilli, tight junctions, and efflux transporters (e.g., P-glycoprotein) required to mimic the human intestinal epithelium[1].
Step 2: Monolayer Integrity Validation (Self-Validating Step)
-
Procedure: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter before the assay and 24 hours post-assay.
-
Causality: A pre-assay TEER value >200 Ω·cm² confirms the formation of intact tight junctions. Measuring TEER post-assay is a critical self-validating control; it ensures that 11β,13-Dihydrolactucin did not induce cytotoxic effects that compromised barrier integrity. If TEER drops significantly, the calculated permeability is artificially inflated due to paracellular leakage rather than true physiological transport[1].
Step 3: Bidirectional Transport Assay
-
Procedure: Prepare 11β,13-Dihydrolactucin at a non-toxic concentration (e.g., 10 µM) in Hank’s Balanced Salt Solution (HBSS). For Apical-to-Basolateral (A→B) transport, add the compound to the apical chamber. For Basolateral-to-Apical (B→A) transport, add it to the basolateral chamber. Incubate at 37°C, taking aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.
-
Causality: Conducting the assay bidirectionally is essential to identify active efflux. Sesquiterpenes are generally absorbed via passive diffusion[2], but if the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ) is > 2, it indicates that the compound is a substrate for apical efflux transporters, which would severely limit its in vivo bioavailability.
Step 4: LC-MS/MS Quantification and Papp Calculation
-
Procedure: Quantify the transported 11β,13-Dihydrolactucin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Calculate the apparent permeability coefficient ( Papp ) using the equation: Papp=(dQ/dt)/(A×C0) , where dQ/dt is the steady-state appearance rate, A is the surface area, and C0 is the initial concentration.
-
Causality: LC-MS/MS provides the high sensitivity and specificity required to differentiate 11β,13-Dihydrolactucin from potential degradation products or metabolites generated by Caco-2 brush border enzymes during the 120-minute incubation[2].
Conclusion
When evaluating chicory-derived sesquiterpene lactones, researchers face a classic pharmacological trade-off. While compounds like Lactucopicrin offer superior intestinal permeability, they fail to deliver meaningful anti-inflammatory action. 11β,13-Dihydrolactucin represents the optimal therapeutic candidate, offering unmatched inhibition of the Calcineurin/NFAT pathway[1]. By utilizing the rigorous, self-validating Caco-2 methodologies outlined in this guide, development teams can accurately profile its baseline absorption and strategically design advanced delivery systems to maximize its clinical potential.
References
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Clinical Relevance of 11β,13-Dihydrolactucin: A Comparative Guide on Efficacy, Mechanism, and Pharmacological Profiling
As drug development increasingly pivots toward plant-derived specialized metabolites, sesquiterpene lactones (STLs) isolated from Cichorium intybus (chicory) and Lactuca virosa (wild lettuce) have emerged as highly compelling candidates for novel therapeutics. Among these, 11β,13-dihydrolactucin stands out.
This guide provides an objective, data-driven comparison of 11β,13-dihydrolactucin against its structural analogs (lactucin and lactucopicrin) and standard reference drugs (e.g., ibuprofen). Designed for researchers and formulation scientists, this document synthesizes current experimental data, details the causality behind pharmacological screening methodologies, and establishes self-validating protocols for preclinical evaluation.
Structural and Mechanistic Rationale
11β,13-dihydrolactucin is a guaianolide sesquiterpene lactone obtained by the formal hydrogenation across the 11,13-double bond of lactucin[1]. In the realm of medicinal chemistry, the presence or absence of this α,β-unsaturated carbonyl moiety is traditionally associated with cytotoxicity, as the exocyclic double bond often acts as a Michael acceptor, indiscriminately alkylating cellular nucleophiles.
By saturating this bond, 11β,13-dihydrolactucin exhibits a distinct pharmacological divergence from lactucin and lactucopicrin:
-
Preserved Analgesia: It maintains potent central and peripheral analgesic properties[2].
-
Elimination of Sedation: Unlike its analogs, it does not induce central nervous system (CNS) depression or impair motor function[2].
-
Enhanced Anti-Inflammatory Specificity: It demonstrates the highest targeted anti-inflammatory potential among chicory STLs by specifically impairing the nuclear accumulation of the NFAT orthologue[3].
Comparative Performance Data
To objectively evaluate the clinical relevance of 11β,13-dihydrolactucin, we must benchmark its performance against standard therapeutic agents and its botanical precursors.
Table 1: In Vivo Analgesic and Sedative Efficacy
Data synthesized from murine thermal nociception and locomotor assays[2].
| Compound | Hot Plate Test (Supraspinal Analgesia) | Tail-Flick Test (Spinal Reflex Analgesia) | Sedative Effect (Locomotor Activity) |
| 11β,13-Dihydrolactucin | High efficacy at 15–30 mg/kg | Comparable to 60 mg/kg Ibuprofen | None (No motor impairment) |
| Lactucin | High efficacy at 15–30 mg/kg | Comparable to 60 mg/kg Ibuprofen | Significant sedation observed |
| Lactucopicrin | Highest potency at 15–30 mg/kg | Comparable to 60 mg/kg Ibuprofen | Significant sedation observed |
| Ibuprofen (Standard) | Superior at 30 mg/kg | Baseline reference at 60 mg/kg | None |
Table 2: In Vitro Anti-Inflammatory Potential
Data derived from yeast Crz1/NFAT reporter systems and Caco-2 intestinal barrier models[3].
| Compound | Intestinal Permeability (Caco-2 Model) | Anti-Inflammatory Potential (NFAT/Crz1 Inhibition) |
| 11β,13-Dihydrolactucin | Moderate | Highest (Up to 54% inhibition) |
| Lactucin | Moderate | Moderate |
| Lactucopicrin | Highest | Low |
Mechanistic Visualization: Anti-Inflammatory Pathway
The primary anti-inflammatory mechanism of 11β,13-dihydrolactucin involves the modulation of the nuclear factor of activated T-cells (NFAT) pathway[3]. By inhibiting calcineurin-dependent dephosphorylation, the compound prevents the nuclear translocation of NFAT (or its yeast orthologue, Crz1), thereby halting pro-inflammatory gene transcription.
Diagram 1: 11β,13-Dihydrolactucin inhibits Calcineurin, preventing NFAT/Crz1 nuclear translocation.
Experimental Validation Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to rule out false positives and confirm the causality of the observed biological effects.
Protocol 1: Yeast Crz1/NFAT Reporter Assay for Anti-Inflammatory Screening
Causality & Rationale: Mammalian cell cultures evaluating NFAT translocation are often confounded by parallel signaling cascades and high basal toxicity. By utilizing a transgenic yeast model expressing Calcineurin-responsive zinc finger (Crz1)—the highly conserved orthologue of human NFAT—researchers achieve a high-throughput, self-validating readout. If the compound is merely cytotoxic, yeast growth halts (detected via Cell Titer Blue); if it is a true calcineurin inhibitor, growth continues but reporter fluorescence drops[3].
Step-by-Step Methodology:
-
Cell Preparation: Culture Saccharomyces cerevisiae strains harboring a Crz1-dependent reporter gene (e.g., β-galactosidase or GFP) to the exponential growth phase.
-
Cytotoxicity Counter-Screen (Validation Step): Incubate cells with varying concentrations of 11β,13-dihydrolactucin (6.25–100 µM). Assess viability using a resazurin-based assay. Crucial: Only proceed with non-toxic concentrations to ensure that subsequent reporter inhibition is due to target engagement, not cell death.
-
Stimulation: Induce calcium influx (and subsequent calcineurin activation) using 0.2 M CaCl₂.
-
Compound Treatment: Co-incubate the stimulated cells with the determined non-toxic concentration of 11β,13-dihydrolactucin (e.g., 10 µM)[4].
-
Quantification: Measure reporter signal (fluorescence or luminescence) against a positive control (e.g., FK506, a known calcineurin inhibitor). 11β,13-dihydrolactucin should demonstrate up to 54% inhibition of Crz1 activation[5].
Protocol 2: In Vivo Nociception and Sedation Profiling
Causality & Rationale: Pain is a complex physiological response. The Hot Plate test is selected specifically to measure supraspinally organized nociceptive responses (brain involvement), whereas the Tail-Flick test isolates spinal reflexes. Utilizing both allows researchers to pinpoint the exact anatomical level of the analgesic effect. Furthermore, including a spontaneous locomotor activity test acts as a mandatory internal validation control; it ensures that delayed reaction times in the pain models are due to true analgesia rather than drug-induced motor impairment or sedation[2].
Step-by-Step Methodology:
-
Animal Grouping: Randomize mice into vehicle control, positive control (Ibuprofen 30 mg/kg and 60 mg/kg), and test groups (11β,13-dihydrolactucin at 15 and 30 mg/kg).
-
Spontaneous Locomotor Activity (The Validation Control):
-
Place mice in actometers (photoelectric activity cages) 30 minutes post-administration.
-
Record beam breaks over a 30-minute period.
-
Expected Result: 11β,13-dihydrolactucin will show no significant reduction in locomotor activity compared to the vehicle, ruling out sedation[6].
-
-
Hot Plate Test (Supraspinal Analgesia):
-
Place the mouse on a precisely heated surface (55 ± 0.5 °C).
-
Record the latency to the first sign of nociception (paw licking or jumping). Apply a strict cutoff time (e.g., 30 seconds) to prevent tissue damage.
-
-
Tail-Flick Test (Spinal Analgesia):
-
Focus a radiant heat source on the distal portion of the tail.
-
Record the latency for the mouse to flick its tail away from the heat source.
-
-
Data Synthesis: Compare latencies. 11β,13-dihydrolactucin at 30 mg/kg should yield latencies comparable to 60 mg/kg of ibuprofen in the tail-flick test, confirming potent, non-sedative analgesia[2].
Workflow Visualization: In Vivo Screening
Diagram 2: Self-validating in vivo workflow differentiating true analgesia from sedative artifacts.
Conclusion for Drug Development Professionals
For formulation scientists and pharmacologists, 11β,13-dihydrolactucin represents a highly optimized natural scaffold. While lactucopicrin may offer slightly higher raw analgesic potency, its accompanying sedative effects and low anti-inflammatory potential limit its clinical utility for daytime pain management. Conversely, 11β,13-dihydrolactucin delivers a dual-action profile—robust, non-sedating analgesia combined with targeted NFAT-pathway anti-inflammatory activity. Future development should focus on enhancing its moderate intestinal permeability (e.g., via lipid-based nanocarriers or prodrug strategies) to maximize its oral bioavailability.
References
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11beta,13-dihydrolactucin (CHEBI:90267) . EMBL-EBI. Available at:[Link]
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Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice . Wesołowska A., Nikiforuk A., Michalska K., Kisiel W., Chojnacka-Wójcik E. Journal of Ethnopharmacology. 2006. Available at:[Link]
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Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory . Matos M.S., Anastácio J.D., Allwood J.W., Carregosa D., Marques D., Sungurtas J., McDougall G.J., Menezes R., Matias A.A., Stewart D., Santos C.N. Nutrients. 2020. Available at:[Link]
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A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards . Baixinho J.P., Anastácio J.D., Ivasiv V., et al. Preprints / PMC. 2023. Available at:[Link]
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11beta,13-Dihydrolactucin as a potential therapeutic agent
Comparative Efficacy Guide: 11β,13-Dihydrolactucin as a Next-Generation Therapeutic Agent for Intestinal Inflammation
Executive Summary & Mechanistic Rationale
The management of Inflammatory Bowel Disease (IBD) remains a significant clinical challenge due to the gastrointestinal toxicity and systemic immunosuppression associated with current standard-of-care drugs (e.g., NSAIDs, corticosteroids). Recent bioprospecting has identified 11β,13-Dihydrolactucin (11β,13-DHL) , a sesquiterpene lactone (SL) derived from Cichorium intybus (chicory), as a highly potent, multi-target anti-inflammatory agent.
Unlike traditional single-pathway inhibitors, 11β,13-DHL operates through a pleiotropic mechanism. It not only prevents the activation of the classical NF-κB and MAPK p38 pathways but also acts as a potent inhibitor of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling axis 1. By modulating these converging pathways, 11β,13-DHL effectively halts the downstream transcription of inducible enzymes (COX-2, iNOS) and the release of neutrophil-recruiting chemokines (IL-8) without compromising baseline epithelial integrity.
Fig 1. Multi-target inhibition of NF-κB, MAPK p38, and NFAT pathways by 11β,13-DHL.
Comparative Performance Analysis
To objectively evaluate the therapeutic viability of 11β,13-DHL, we must compare its pharmacological profile against structurally related sesquiterpene lactones (Lactucin, Lactucopicrin) and a clinical standard (Ibuprofen). The data summarized below highlights why 11β,13-DHL is the superior candidate for mucosal inflammation.
Table 1: Pharmacological Comparison of 11β,13-DHL vs. Alternatives
| Therapeutic Agent | Primary Molecular Targets | Anti-Inflammatory Efficacy (IBD Models) | Analgesic Efficacy (In vivo) | Intestinal Permeability | GI Toxicity Profile |
| 11β,13-Dihydrolactucin | NF-κB, MAPK p38, NFAT | High (Inhibits Crz1/NFAT by ~54% at 3.6 µM) | Moderate (Comparable to Ibuprofen at 30 mg/kg) | Moderate | Low |
| Lactucopicrin | Weak NFAT modulation | Low | High | High | Low |
| Lactucin | COX-2 | Moderate | Moderate | Low | Low |
| Ibuprofen (Standard) | COX-1, COX-2 | High (Non-specific) | High (Standard at 30-60 mg/kg) | High | High (Causes mucosal ulceration) |
Data Synthesis: While Lactucopicrin exhibits higher intestinal permeability, it lacks significant anti-inflammatory potency. Conversely, 11β,13-DHL demonstrates the highest anti-inflammatory potential among chicory SLs 2, effectively reducing neutrophil infiltration and downregulating COX-2 without the severe gastrointestinal toxicity inherent to non-selective COX inhibitors like Ibuprofen 3.
Validated Experimental Methodologies
In drug development, the reliability of preclinical data hinges on the physiological relevance of the chosen models. Standard monocultures fail to replicate the complex immune-epithelial crosstalk of the human gut. Therefore, the following protocols utilize advanced, self-validating systems to ensure translational accuracy.
Protocol A: Triple Cell Co-Culture Model for Intestinal Inflammation
Causality & Rationale: To accurately assess 11β,13-DHL's efficacy in IBD, we employ a Caco-2 / HT29-MTX-E12 / Raji B triple co-culture. Caco-2 cells provide the enterocyte barrier, HT29-MTX-E12 cells secrete the protective mucin layer (critical for realistic drug permeation), and Raji B cells induce the M-cell phenotype, allowing for realistic immune-epithelial interaction.
Self-Validation Mechanism: Transepithelial Electrical Resistance (TEER) is measured continuously. If a compound exerts its anti-inflammatory effect merely by destroying the cellular barrier (cytotoxicity), TEER will plummet. A valid anti-inflammatory response requires TEER maintenance.
Step-by-Step Workflow:
-
Epithelial Seeding: Seed Caco-2 and HT29-MTX-E12 cells at a 9:1 ratio on the apical chamber of Transwell inserts (12-well plates, 0.4 µm pore size). Culture for 14–21 days to establish tight junctions and a mature mucus layer.
-
M-Cell Induction: Add Raji B cells to the basolateral compartment to promote the differentiation of Caco-2 cells into an M-cell-like phenotype.
-
Barrier Integrity Check (Validation): Measure baseline TEER. Only inserts exhibiting a TEER > 250 Ω·cm² are utilized for the assay.
-
Inflammation Induction: Stimulate the basolateral compartment with a pro-inflammatory cocktail (e.g., TNF-α, 50 ng/mL) to simulate an acute IBD flare-up.
-
Therapeutic Dosing: Apply 11β,13-DHL (dose range: 0.625 to 20 µM) to the apical compartment.
-
Multiplex Quantification: After 24 hours, collect basolateral media to quantify IL-8, TNF-α, and PGE2 via ELISA. Harvest apical cells for RT-qPCR analysis of COX-2 and iNOS gene expression.
Fig 2. Self-validating triple co-culture workflow for assessing intestinal anti-inflammatory agents.
Protocol B: In Vivo Zebrafish Neutrophil Infiltration Assay
Causality & Rationale: In vitro data must be corroborated in vivo. Zebrafish share high genetic homology with the human innate immune system. By utilizing transgenic Tg(mpx:GFP) zebrafish, where neutrophils express green fluorescent protein, we can non-invasively track real-time neutrophil migration to the inflamed gut, providing a direct, quantifiable readout of 11β,13-DHL's efficacy.
Self-Validation Mechanism: General toxicity can artificially suppress immune responses. We validate the assay by monitoring the survival rate and developmental morphology of vehicle-treated vs. drug-treated larvae. Assays are only considered valid if the vehicle control maintains >90% survival, isolating true anti-inflammatory action from systemic toxicity.
Step-by-Step Workflow:
-
Model Preparation: Maintain transgenic Tg(mpx:GFP) zebrafish larvae until 3 days post-fertilization (dpf).
-
Chemical Injury: Expose larvae to 0.5% TNBS (Trinitrobenzenesulfonic acid) in E3 medium for 24 hours to induce acute intestinal inflammation.
-
Therapeutic Intervention: Wash larvae and transfer them to E3 medium containing either 11β,13-DHL or a vehicle control (0.1% DMSO).
-
Toxicity Validation: Assess larvae at 5 dpf for survival, heart rate, and developmental abnormalities.
-
Imaging & Analysis: Anesthetize larvae with tricaine. Using fluorescence microscopy, quantify the number of GFP-tagged neutrophils specifically localized within the intestinal region.
Conclusion
11β,13-Dihydrolactucin represents a paradigm shift in the utilization of dietary sesquiterpene lactones for therapeutic applications. By simultaneously inhibiting the NF-κB, MAPK p38, and NFAT signaling pathways, it provides a comprehensive blockade of the inflammatory cascade without the severe mucosal toxicity associated with traditional NSAIDs. The robust, self-validating experimental frameworks detailed above confirm its potential as a lead compound for the next generation of IBD therapeutics.
References
- Source: RSC Publishing (Food & Function)
- Source: MDPI (Antioxidants)
- Title: 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Manufacturer ChemFaces (Citing J Ethnopharmacol)
Sources
- 1. Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management - Food & Function (RSC Publishing) DOI:10.1039/D4FO01446D [pubs.rsc.org]
- 2. Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory [mdpi.com]
- 3. 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Manufacturer ChemFaces [chemfaces.com]
11beta,13-Dihydrolactucin proper disposal procedures
An authoritative, step-by-step operational guide for the handling, decontamination, and disposal of 11β,13-Dihydrolactucin, designed for laboratory professionals and drug development scientists.
Executive Summary & Chemical Context
11β,13-Dihydrolactucin (CAS: 83117-63-9) is a highly bioactive sesquiterpene lactone (STL) belonging to the guaianolide class, primarily isolated from chicory (Cichorium intybus)[1][2]. In drug development, it is highly valued for its potent anti-inflammatory, antimicrobial, and antineoplastic properties[3][4].
However, the very structural features that make it a powerful therapeutic agent also render it a significant occupational hazard. Proper laboratory disposal is not merely a matter of regulatory compliance; it is a critical safety imperative to prevent severe allergic contact dermatitis, environmental toxicity, and unintended pharmacological exposure.
Mechanistic Toxicology: The Causality of Hazard
To handle 11β,13-Dihydrolactucin safely, one must understand its molecular behavior. While the formal hydrogenation of the 11,13-double bond reduces the classic α-methylene-γ-lactone reactivity found in its parent compound (lactucin), the molecule retains a highly reactive cyclopentenone (enone) moiety[2].
-
Skin Sensitization & Haptenation: The enone system acts as an electrophilic Michael acceptor. Upon dermal contact, it covalently binds to free sulfhydryl (-SH) groups on epidermal proteins. This protein haptenation triggers immune recognition, leading to severe delayed-type hypersensitivity (allergic contact dermatitis)[5].
-
Cellular Toxicity: Inhalation of aerosolized powders or systemic exposure can rapidly deplete intracellular glutathione (GSH) levels, inducing a localized pro-oxidative state and cellular damage[6].
-
Pharmacological Exposure: Accidental ingestion or mucosal absorption can lead to unintended immunosuppression. The compound actively inhibits Calcineurin-responsive zinc finger (Crz1) activation (the orthologue of human NFAT) and downregulates the MAPK pathway, inducing G0/G1 cell cycle arrest and apoptosis[1][7].
Fig 1: Molecular mechanism of 11β,13-Dihydrolactucin driving both its therapeutic efficacy and toxicological hazards.
Quantitative Data & Physicochemical Properties
Proper waste segregation requires an exact understanding of the compound's physical state and solubility profile[2][4].
| Property | Value / Description |
| CAS Number | 83117-63-9 |
| Molecular Formula | C₁₅H₁₈O₅ |
| Molecular Weight | 278.30 g/mol |
| Physical State | Solid (Yellowish/White Powder) |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), DMSO, Ethanol, Methanol, Ethyl Acetate |
| Storage Conditions | Powder: -20°C (Stable for up to 3 years) |
| Hazard Classification | Toxic Organic, Skin Sensitizer, Aquatic Toxicity |
Self-Validating Disposal Protocols
A self-validating protocol ensures that every procedural step confirms the success of the previous one, leaving no room for operational ambiguity. 11β,13-Dihydrolactucin must never be disposed of down the drain or in standard municipal trash.
Protocol A: Liquid Waste Segregation and Disposal
Because 11β,13-Dihydrolactucin is highly lipophilic, it is typically dissolved in organic solvents for assays.
-
Solvent Categorization: Identify the primary solvent used in your assay.
-
Validation Check: Review the experimental log. If the solvent contains halogens (e.g., Chloroform, DCM), it must be strictly routed to a Halogenated Waste stream. If it is DMSO or Ethanol, route to Non-Halogenated Waste .
-
-
Chemical Quenching (For Stock Solutions >10 mM): To neutralize the reactive enone moiety before disposal, add a 10-fold molar excess of a thiol-containing scavenger (e.g., L-cysteine ethyl ester) to the solution and incubate at room temperature for 30 minutes[5].
-
Validation Check: A rapid UV-Vis scan or TLC plate showing the disappearance of the characteristic enone absorption peak confirms successful quenching.
-
-
Transfer and Containment: Transfer the solution into a chemically compatible High-Density Polyethylene (HDPE) carboy.
-
Validation Check: Inspect the carboy for structural integrity. Ensure the cap is fitted with a vented safety valve to prevent pressure buildup from solvent off-gassing.
-
-
EPA-Compliant Labeling: Affix a hazardous waste tag detailing: "Toxic Organic - Sesquiterpene Lactone (Sensitizer)", the exact solvent composition, and the estimated concentration of the compound.
Protocol B: Solid Waste and Consumables
-
Collection: Gather all contaminated pipette tips, microcentrifuge tubes, weighing boats, and PPE (gloves).
-
Double-Bagging: Place items into a 4-mil thick transparent chemical waste bag.
-
Validation Check: Seal the primary bag, invert it, and place it into a secondary bag. This guarantees zero particulate escape, which is critical for preventing inhalation of aerosolized powders.
-
-
Mass Accountability: Weigh the sealed bag.
-
Validation Check: Cross-reference the disposed mass with the laboratory inventory log to ensure 100% of the hazardous material is accounted for.
-
-
Incineration Routing: Store in a designated solid hazardous waste bin. Sesquiterpene lactones must undergo high-temperature incineration by an approved Environmental Health and Safety (EHS) contractor to ensure complete thermal destruction of the lactone ring.
Fig 2: Logical workflow for the segregation, containment, and disposal of 11β,13-Dihydrolactucin waste.
Spill Response & Decontamination Workflow
In the event of an accidental spill, immediate and precise action is required to prevent dermal sensitization and respiratory exposure.
For a Powder Spill:
-
Do NOT Sweep: Sweeping aerosolizes the fine powder, creating a severe inhalation hazard.
-
Isolate & Don PPE: Evacuate non-essential personnel. Don nitrile gloves, a fastened lab coat, safety goggles, and an N95/P100 particulate respirator.
-
Wet Containment: Gently cover the spill with absorbent paper towels wetted with 70% ethanol (water is ineffective due to the compound's lipophilicity).
-
Wipe Inward: Wipe from the perimeter toward the center to contain the spill. Place all used materials into a double-bagged solid waste container.
For a Liquid Spill:
-
Absorb: Apply an inert absorbent material (e.g., vermiculite, sand, or universal spill pads) directly over the liquid.
-
Validate Dryness: Ensure the surface appears completely dry before sweeping the absorbent material into a solid waste container using a plastic dustpan.
-
Chemical Decontamination: Follow up with a 70% ethanol wipe-down of the affected surface to remove any residual lipophilic traces of the compound.
References
-
Chemical Properties of 11beta,13-Dihydrolactucin - BioCrick. Available at:[Link][1]
-
11beta,13-Dihydrolactucin | C15H18O5 | CID 9970764 - PubChem, National Institutes of Health. Available at:[Link][2]
-
Lactucin, a Bitter Sesquiterpene from Cichorium intybus, Inhibits Cancer Cell Proliferation by Downregulating the MAPK and Central Carbon Metabolism Pathway - ResearchGate. Available at:[Link][7]
-
Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PubMed Central (PMC). Available at:[Link][5]
-
Effect of several sesquiterpene lactones on lipid peroxidation and glutathione level - PubMed. Available at:[Link][6]
Sources
- 1. 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 11beta,13-Dihydrolactucin | C15H18O5 | CID 9970764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 11beta,13-Dihydrolactucin | 83117-63-9 [chemicalbook.com]
- 4. abmole.com [abmole.com]
- 5. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of several sesquiterpene lactones on lipid peroxidation and glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Handling of 11β,13-Dihydrolactucin: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Understanding the Hazard: Why a Cautious Approach is Essential
11β,13-Dihydrolactucin belongs to the sesquiterpene lactone family, a class of compounds recognized for their potential to act as sensitizers.[1][2] A sensitizer is a substance that can trigger an allergic reaction after repeated exposure.[3] Initial contact may not produce a reaction, but subsequent exposures, even to minute quantities, can lead to significant skin irritation, dermatitis, or even respiratory issues.[3] Some sesquiterpene lactones are also known to be cytotoxic.[4] Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust particles.
Core Principles of Safe Handling
The safe handling of 11β,13-Dihydrolactucin revolves around a multi-layered approach to risk mitigation. This involves a combination of engineering controls, administrative procedures, and the diligent use of appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of powdered 11β,13-Dihydrolactucin must be conducted in a certified chemical fume hood to prevent the inhalation of fine particles.[5][6]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Administrative Controls:
-
Designated Work Area: Establish a clearly marked designated area for handling 11β,13-Dihydrolactucin to prevent cross-contamination of other laboratory spaces.[5]
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this compound.
-
Training: All personnel handling the compound must be thoroughly trained on the potential hazards and the specific handling, spill, and disposal procedures outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to preventing exposure. The following table summarizes the required PPE for handling 11β,13-Dihydrolactucin.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving with Nitrile Gloves: Wear two pairs of powder-free nitrile gloves.[7] The outer glove should be removed and disposed of immediately after handling the compound or in case of contamination. The inner glove provides an additional layer of protection. Nitrile offers good resistance to a range of chemicals.[8][9] |
| Eye Protection | Chemical Safety Goggles: Safety glasses with side shields are the minimum requirement.[5] However, for handling powders or when there is a splash risk, chemical safety goggles that form a seal around the eyes are strongly recommended. |
| Body Protection | Disposable Lab Coat or Gown: A disposable, long-sleeved lab coat or gown made of a low-permeability fabric should be worn to protect the skin and clothing from contamination.[6] This should be removed before leaving the designated work area. |
| Respiratory Protection | Use within a Fume Hood: For routine handling of small quantities, a chemical fume hood provides adequate respiratory protection.[5] For Spill Cleanup or Maintenance: In situations where a fume hood is not available or during the cleanup of a significant spill, a NIOSH-approved respirator with a P100 particulate filter is required.[10][11] A fit test is mandatory for all users of tight-fitting respirators.[10] |
| Foot Protection | Closed-toe Shoes: Always wear fully enclosed, chemical-resistant shoes in the laboratory. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize the risk of exposure and contamination.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be within the designated area for handling this compound.
Handling and Weighing (Powder):
All manipulations of powdered 11β,13-Dihydrolactucin must be performed within a chemical fume hood.
-
Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Follow the step-by-step procedure for donning PPE as outlined below.
-
Weighing: Use a disposable weigh boat or creased weighing paper. Handle the container and spatula with care to avoid generating dust.
-
Transfer: If transferring the powder to a flask or vial, do so carefully within the fume hood.
-
Post-Handling: After handling, decontaminate the spatula and any other reusable equipment. Dispose of all single-use items as contaminated waste.
Handling Solutions:
While the risk of inhalation is reduced when the compound is in solution, the risk of skin contact remains. All procedures should still be conducted in a fume hood.
-
Follow the same PPE requirements as for handling the powder.
-
Be mindful of potential splashes when transferring solutions.
-
In case of a spill, follow the spill cleanup procedure immediately.
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Gown: Put on the disposable lab coat or gown, ensuring it is fully fastened.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye Protection: Put on chemical safety goggles.
-
Respirator (if required): If a respirator is necessary, perform a user seal check to ensure it is fitted correctly.
Doffing Procedure (to be performed in the designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.
-
Lab Coat/Gown: Unfasten the lab coat and roll it down from the shoulders, turning it inside out as you remove it. Dispose of it in the designated waste container.
-
Eye Protection: Remove safety goggles by handling the strap, not the front. Place them in a designated area for decontamination.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of them in the designated waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup:
In the event of a spill, your immediate response is critical.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Control the Spill (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE, including a respirator if the spill is outside a fume hood.
-
Gently cover the spill with an absorbent material suitable for chemical spills.[12] Do not use paper towels for liquid spills.[5]
-
For powdered spills, gently cover with a damp cloth or absorbent pad to prevent the powder from becoming airborne.[8]
-
Work from the outside of the spill inwards to prevent spreading.
-
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.[5]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., 70% ethanol or as recommended by your institution's safety protocols), followed by soap and water.[5]
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.[13]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
Disposal Plan: Managing Contaminated Waste
All waste contaminated with 11β,13-Dihydrolactucin must be treated as hazardous chemical waste.[13][14]
-
Solid Waste: This includes contaminated gloves, lab coats, weigh boats, and spill cleanup materials. Place these items in a clearly labeled, sealed hazardous waste container.[15]
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[14]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.[16]
-
Labeling and Pickup: All hazardous waste containers must be labeled in accordance with EPA and institutional guidelines. Contact your institution's EHS department for waste pickup.
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the safe handling of 11β,13-Dihydrolactucin.
By adhering to these guidelines, you can create a safe and controlled laboratory environment for the handling of 11β,13-Dihydrolactucin, protecting your team and ensuring the quality of your scientific endeavors.
References
-
General Use SOP for Sensitizers. (n.d.). PennState Environmental Health and Safety. Retrieved from [Link]
-
Daniels Health. (2019, July 4). Guide to Cytotoxic Waste Compliance. Retrieved from [Link]
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How to choose suitable respiratory protection? (2024, August 8). Engweld. Retrieved from [Link]
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General Use SOP for Sensitizers. (n.d.). PennState Environmental Health and Safety. Retrieved from [Link]
-
3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]
-
British Society for Cutaneous Allergy. (n.d.). Sesquiterpene Lactone or Compositae. Retrieved from [Link]
-
Pittsburgh Spray Equipment. (2018, February 2). Respirators for Powder Coating – A Complete Guide. Retrieved from [Link]
- Pol, G., & Arrandale, V. (2016). Safe handling of cytotoxics: guideline recommendations. Journal of oncology pharmacy practice, 22(3), 536–549.
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California Institute of Technology. (n.d.). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Safety.caltech.edu. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (n.d.). 074 - Chemowaste Disposal. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.columbia.edu. Retrieved from [Link]
- Canto, G., & et al. (2018). Safe Handling of Antineoplastic Drugs During Allergy Diagnostic Workup and Desensitization: A Single Experience of the Allergy Department in a Tertiary Hospital. Frontiers in Oncology, 8, 257.
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Manual on Decontamination of Surfaces. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, May 15). Best Practices for Environmental Infection Prevention and Control. Retrieved from [Link]
-
European Society of Contact Dermatitis. (n.d.). sesquiterpene lactone mix. Retrieved from [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Unigloves. (2026, February 25). Glove for Chemicals: Compatibility Chart for 20 Cleaners. Retrieved from [Link]
-
University of Windsor. (2014, March 25). HAZARDOUS MATERIALS SPILL RESPONSE MANUAL. Retrieved from [Link]
- El-Sayed, M., & et al. (2023). Microbial Transformation of the Sesquiterpene Lactone, Vulgarin, by Aspergillus niger. Metabolites, 13(5), 598.
- Sessa, R. A., & et al. (2000). Metabolite profiling of sesquiterpene lactones from Lactuca species. Major latex components are novel oxalate and sulfate conjugates of lactucin and its derivatives. Plant physiology, 124(1), 229–240.
- Kovács, A., & et al. (2020). Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. Molecules, 25(23), 5648.
- Guerrero, M. F., & et al. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules, 24(6), 1095.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
